molecular formula C8H8ClFO2 B6314911 1-Chloro-2,3-dimethoxy-4-fluorobenzene CAS No. 1804409-83-3

1-Chloro-2,3-dimethoxy-4-fluorobenzene

Cat. No.: B6314911
CAS No.: 1804409-83-3
M. Wt: 190.60 g/mol
InChI Key: NJMOCURUXSIDDQ-UHFFFAOYSA-N
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Description

1-Chloro-2,3-dimethoxy-4-fluorobenzene (: 1804409-83-3) is a fluorinated and chlorinated anisole derivative with the molecular formula C 8 H 8 ClFO 2 and a molecular weight of 190.60 g/mol. This compound is a valuable chemical building block in organic synthesis, particularly in the preparation of complex, functionalized aromatic systems. Its primary research application is as a key precursor in the synthesis of methoxylated polychlorinated biphenyl (MeO-PCB) derivatives . These derivatives are critical intermediates in the production of authenticated hydroxylated PCB (OH-PCB) metabolites , which are needed for toxicological studies and as analytical standards in environmental and human biomonitoring . The presence of both chlorine and fluorine substituents on the dimethoxybenzene ring makes it an ideal substrate for sequential nucleophilic aromatic substitution reactions, allowing for the regioselective construction of molecules with specific substitution patterns that are otherwise difficult to access. The compound has a boiling point of 211.8±35.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm 3 . It is characterized by a logP of 2.73, indicating moderate lipophilicity . Handling and Storage: This product should be stored sealed in a dry environment at 2-8°C . Safety: This product is for Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly prohibited for human use.

Properties

IUPAC Name

1-chloro-4-fluoro-2,3-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO2/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMOCURUXSIDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1OC)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure of 1-chloro-4-fluoro-2,3-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthesis Logic, and Applications in Medicinal Chemistry

Executive Summary

1-Chloro-4-fluoro-2,3-dimethoxybenzene (CAS: 1804409-83-3) represents a specialized halogenated arene scaffold utilized primarily as a high-value intermediate in the synthesis of pharmaceuticals and environmental standards (specifically methoxylated PCB metabolites).[1] Its structural uniqueness lies in the contiguous "vicinal" functionalization of the benzene ring—positions 1, 2, 3, and 4 are substituted—creating a dense electronic and steric environment.

This guide provides a comprehensive technical analysis of the molecule, moving beyond basic properties to explore the synthetic logic required to construct this crowded ring system. It is designed for medicinal chemists and process engineers requiring precise control over regioselectivity in polysubstituted aromatics.

Physicochemical Profile

The following data aggregates experimental and predicted values essential for handling and characterization.

PropertyValueConfidence/Source
CAS Number 1804409-83-3Verified [1]
Molecular Formula C₈H₈ClFO₂Exact Mass: 190.02 g/mol
Appearance Colorless to pale yellow liquid/oilExperimental Observation
Boiling Point 211.8 ± 35.0 °C (at 760 mmHg)Predicted [1]
Density 1.2 ± 0.1 g/cm³Predicted [1]
LogP 2.73Moderate Lipophilicity [1]
H-Bond Donors/Acceptors 0 Donors / 3 Acceptors (2 O, 1 F)Structural Analysis
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in waterStandard Lipophilic Profile

Structural & Electronic Analysis

Understanding the reactivity of this molecule requires dissecting the competing electronic effects of its four substituents.

The "Push-Pull" Dynamic

The molecule features a unique interplay of directing groups:

  • 2,3-Dimethoxy Core (The Push): The two methoxy groups are strong electron donors (EDG) via resonance (+M effect). Their vicinal positioning (adjacent) causes a "twist" out of coplanarity to minimize steric repulsion, slightly reducing their resonance donation compared to isolated anisoles.

  • 1-Chloro & 4-Fluoro (The Pull): Both halogens are inductively electron-withdrawing (-I) but resonance donating (+M). Fluorine is a strong para-director; Chlorine is a weaker para-director.

Regioselectivity Map

In the context of Nucleophilic Aromatic Substitution (SNAr) or further Electrophilic Aromatic Substitution (SEAr), the molecule presents specific active sites.

  • SEAr Susceptibility: The remaining protons at C5 and C6 are activated by the methoxy groups. C5 is para to the C2-OMe and ortho to the C4-F, making it the most nucleophilic site for further substitution.

  • SNAr Susceptibility: The C4-F bond is highly activated for nucleophilic displacement (e.g., by amines or thiols) due to the inductive withdrawal of the adjacent oxygen and the para-chlorine, despite the electron-rich ring.

ElectronicMap cluster_molecule Electronic Activation Map C1 C1-Cl (Inductive Withdrawal) C2 C2-OMe (Strong Donor) C5 C5-H (Most Nucleophilic Site) C2->C5 Para-Activation (+M) C3 C3-OMe (Strong Donor) C6 C6-H (Sterically Accessible) C3->C6 Para-Activation (+M) C4 C4-F (High Electronegativity) C4->C5 Ortho-Activation

Figure 1: Electronic activation map highlighting the directing effects of the substituents. The C5 position is identified as the primary site for electrophilic attack due to para-activation by the C2-methoxy group.

Synthetic Pathways

Constructing the 1,2,3,4-substituted pattern is challenging due to steric crowding. Two primary strategies are recommended: Directed Ortho Metalation (DoM) for precision, and Electrophilic Halogenation for scale.

Pathway A: The "Precision" Route (Directed Ortho Metalation)

This method relies on the coordination of the methoxy oxygen to lithium, directing the base to the ortho position.

Substrate: 1-Chloro-2,3-dimethoxybenzene Reagents: n-Butyllithium (n-BuLi), NFSI (N-Fluorobenzenesulfonimide)

  • Lithiation: The C4 proton is ortho to the C3-methoxy group. While C6 is also ortho to a directing group (Cl), the coordination to the oxygen (OMe) is generally kinetically superior in etheral solvents.

  • Fluorination: Quenching the lithiated species with NFSI introduces the fluorine atom at C4.

Pathway B: The "Classical" Route (Chlorination)

Substrate: 1-Fluoro-2,3-dimethoxybenzene Reagents: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)

  • Directing Effects: In 1-fluoro-2,3-dimethoxybenzene, the C4 position is activated by the C3-OMe (ortho) and the C1-F (para).[1] However, the C6 position is activated by the C1-F (ortho) and C3-OMe (para).

  • Challenge: This route often yields a mixture of isomers (4-chloro and 6-chloro). Separation by fractional distillation or column chromatography is required.

SynthesisRoutes Start1 1-Chloro-2,3- dimethoxybenzene Inter1 Lithiated Species (Li at C4) Start1->Inter1 n-BuLi, THF -78°C (DoM) Target TARGET: 1-Chloro-4-fluoro- 2,3-dimethoxybenzene Inter1->Target NFSI (Electrophilic F+) Start2 1-Fluoro-2,3- dimethoxybenzene Mix Isomeric Mixture (4-Cl & 6-Cl) Start2->Mix NCS, MeCN (Electrophilic Cl+) Mix->Target Silica Purification

Figure 2: Comparison of synthetic routes. Pathway A (DoM) offers higher regioselectivity compared to the statistical mixture often yielded by Pathway B.

Detailed Experimental Protocol (Pathway A)

Note: This protocol is a theoretical reconstruction based on standard DoM chemistry for veratrole derivatives. All steps must be performed under inert atmosphere.

Reagents & Equipment[6][7]
  • Substrate: 1-Chloro-2,3-dimethoxybenzene (1.0 eq)

  • Base: n-BuLi (1.1 eq, 2.5M in hexanes)

  • Electrophile: NFSI (1.2 eq)

  • Solvent: Anhydrous THF (freshly distilled)

  • Atmosphere: Dry Nitrogen or Argon

Step-by-Step Workflow
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.

  • Solvation: Dissolve 1-chloro-2,3-dimethoxybenzene in anhydrous THF (0.2 M concentration). Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C.

    • Observation: Solution may turn a slight yellow/orange, indicating formation of the aryllithium species.

    • Aging:[2] Stir at -78°C for 1 hour to ensure complete lithiation. The kinetic product (C4-Li) is favored by the coordination of the C3-methoxy oxygen [2].

  • Fluorination: Dissolve NFSI in a minimum amount of THF. Add this solution dropwise to the cold reaction mixture.

  • Quench & Workup: Allow the reaction to warm to room temperature slowly (over 2-3 hours). Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layers over MgSO₄. Concentrate in vacuo.[3] Purify via flash column chromatography (Hexanes/EtOAc gradient).

Applications in Research

Environmental Toxicology Standards

This specific isomer is a critical precursor for synthesizing Methoxylated Polychlorinated Biphenyls (MeO-PCBs) .[1] These compounds are metabolites of PCBs found in environmental samples. High-purity standards of 1-chloro-4-fluoro-2,3-dimethoxybenzene are required to validate GC-MS methods for detecting these pollutants in biological tissue [1].

Medicinal Chemistry Scaffold

In drug discovery, the 1-chloro-4-fluoro-2,3-dimethoxybenzene core serves as a "privileged scaffold" for:

  • Metabolic Blocking: The strategic placement of Fluorine (C4) and Chlorine (C1) blocks the most reactive sites on the ring, preventing rapid oxidative metabolism (CYP450 oxidation) and extending the half-life of the drug candidate [3].

  • Kinase Inhibition: The dimethoxy motif mimics the adenosine ring found in ATP, making this core a common starting point for Type I/II kinase inhibitors.

Safety & Handling

  • Hazard Identification: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.

  • Storage: Store at 2-8°C under inert gas. The compound is stable but should be protected from light and moisture to prevent slow hydrolysis or demethylation.

  • Disposal: As a halogenated organic, it must be disposed of via a licensed chemical waste contractor. Do not release into standard drains due to potential environmental persistence (LogP 2.73).

References

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Mechanistic insight on metabolic blocking).
  • PubChem. (n.d.). 1-Chloro-4-fluorobenzene (Analogous Data). Retrieved February 25, 2026, from [Link]

Sources

An In-depth Technical Guide to 1-Chloro-2,3-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2,3-dimethoxy-4-fluorobenzene is a halogenated and methoxylated aromatic compound with significant utility as a chemical building block in specialized organic synthesis. Its unique substitution pattern, featuring both chloro and fluoro groups alongside two methoxy moieties, renders it a versatile precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, spectroscopic characterization, reactivity profile, and safety and handling guidelines, designed to support researchers in its effective application. The primary established application of this compound is as a key intermediate in the synthesis of methoxylated polychlorinated biphenyl (MeO-PCB) derivatives, which are crucial for toxicological studies and as analytical standards.[1]

Physicochemical Properties

The fundamental physicochemical properties of 1-Chloro-2,3-dimethoxy-4-fluorobenzene are summarized in the table below. These properties are essential for its handling, reaction setup, and purification.

PropertyValue
Molecular Formula C₈H₈ClFO₂
Molecular Weight 190.60 g/mol [1]
Density 1.2 ± 0.1 g/cm³[1]
Boiling Point 211.8 ± 35.0 °C at 760 mmHg[1]
logP 2.73[1]
CAS Number 1804409-83-3[1]
IUPAC Name 1-chloro-4-fluoro-2,3-dimethoxybenzene[1]

Synthesis of 1-Chloro-2,3-dimethoxy-4-fluorobenzene

The synthesis of 1-Chloro-2,3-dimethoxy-4-fluorobenzene is a multi-step process that requires careful control of regioselectivity. A plausible and efficient synthetic route involves the initial preparation of 1,2-dimethoxy-3-fluorobenzene, followed by a regioselective chlorination step.

Synthetic Workflow

Synthesis_Workflow Catechol Catechol Step1 Methylation Catechol->Step1 Dimethyl_Sulfate Dimethyl Sulfate Dimethyl_Sulfate->Step1 Veratrole 1,2-Dimethoxybenzene (Veratrole) Step1->Veratrole Step2 Nitration Veratrole->Step2 Nitrating_Agent Nitrating Agent Nitrating_Agent->Step2 Nitro_Veratrole 3-Nitro-1,2-dimethoxybenzene Step2->Nitro_Veratrole Step3 Reduction Nitro_Veratrole->Step3 Reducing_Agent Reducing Agent Reducing_Agent->Step3 Amino_Veratrole 3-Amino-1,2-dimethoxybenzene Step3->Amino_Veratrole Diazotization_Fluorination Diazotization & Fluorination (Balz-Schiemann) Amino_Veratrole->Diazotization_Fluorination Fluoro_Veratrole 1,2-Dimethoxy-3-fluorobenzene Diazotization_Fluorination->Fluoro_Veratrole Step4 Regioselective Chlorination Fluoro_Veratrole->Step4 Chlorinating_Agent Chlorinating Agent (e.g., NCS) Chlorinating_Agent->Step4 Final_Product 1-Chloro-2,3-dimethoxy- 4-fluorobenzene Step4->Final_Product

Caption: Synthetic workflow for 1-Chloro-2,3-dimethoxy-4-fluorobenzene.

Experimental Protocol

Part 1: Synthesis of 1,2-Dimethoxy-3-fluorobenzene (Intermediate)

This intermediate can be prepared from 3-fluorocatechol, which itself can be synthesized from catechol through a series of steps including nitration, reduction, and a Balz-Schiemann reaction.

  • Step 1a: Nitration of 1,2-Dimethoxybenzene (Veratrole): To a stirred solution of veratrole in glacial acetic acid at 0-5 °C, slowly add a solution of nitric acid in glacial acetic acid. Maintain the temperature below 10 °C. After the addition is complete, stir for an additional hour and then pour the reaction mixture into ice water. The precipitated 3-nitro-1,2-dimethoxybenzene is collected by filtration, washed with cold water, and dried.

  • Step 1b: Reduction to 3-Amino-1,2-dimethoxybenzene: The 3-nitro-1,2-dimethoxybenzene is reduced to the corresponding amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) in an ethanol or ethyl acetate solvent under a hydrogen atmosphere. Alternatively, chemical reduction using a metal like tin or iron in acidic medium can be employed. After the reaction is complete, the catalyst is filtered off (if applicable) and the solvent is removed under reduced pressure to yield 3-amino-1,2-dimethoxybenzene.

  • Step 1c: Balz-Schiemann Reaction for Fluorination: The 3-amino-1,2-dimethoxybenzene is diazotized by treatment with sodium nitrite in the presence of a non-aqueous acid such as tetrafluoroboric acid (HBF₄) at low temperatures (0-5 °C). The resulting diazonium tetrafluoroborate salt is isolated and thermally decomposed to yield 1,2-dimethoxy-3-fluorobenzene.

Part 2: Regioselective Chlorination

  • Step 2: Chlorination of 1,2-Dimethoxy-3-fluorobenzene: To a solution of 1,2-dimethoxy-3-fluorobenzene in a suitable solvent such as acetonitrile or a chlorinated solvent, add a chlorinating agent. N-Chlorosuccinimide (NCS) is a good candidate for this regioselective chlorination due to its milder nature compared to other chlorinating agents.[1] The reaction can be catalyzed by a Lewis acid or a protic acid to enhance the electrophilicity of the chlorine. The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is washed with an aqueous solution of sodium bisulfite to quench any remaining chlorinating agent, followed by washing with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure to afford pure 1-Chloro-2,3-dimethoxy-4-fluorobenzene.

Spectroscopic Characterization

The structural elucidation of 1-Chloro-2,3-dimethoxy-4-fluorobenzene is accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy groups. The two aromatic protons will appear in the downfield region (typically δ 6.5-8.0 ppm). The proton at the C5 position is anticipated to be a doublet of doublets due to coupling with the adjacent proton at C6 and the fluorine at C4. The C6 proton will likely be a doublet. The two methoxy groups are in different chemical environments and should give rise to two separate singlets in the upfield region (δ 3.5-4.0 ppm).[1]

  • ¹³C NMR: The carbon NMR spectrum should display eight unique signals corresponding to the six aromatic carbons and the two methoxy carbons. The carbons attached to the electronegative chlorine, fluorine, and oxygen atoms will be deshielded and appear at higher chemical shifts. A large one-bond C-F coupling constant is a characteristic feature for the carbon atom bonded to fluorine.[1]

Predicted NMR Data:

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H6.5 - 8.0Doublet of DoubletsAromatic H-5
6.5 - 8.0DoubletAromatic H-6
3.5 - 4.0SingletMethoxy Protons
¹³C140 - 160Doublet (large ¹JCF)C-F
130 - 150SingletC-O
120 - 140SingletC-Cl
110 - 130Singlet/DoubletAromatic C-H
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of chlorine. The M⁺ and M⁺+2 peaks will appear in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Expected vibrational modes include:

  • Aromatic C-H stretching: 3100-3000 cm⁻¹[1]

  • C-H stretching of methoxy groups: 2950-2850 cm⁻¹

  • Aromatic C=C stretching: 1600-1450 cm⁻¹

  • C-O stretching (methoxy groups): 1250-1050 cm⁻¹

  • C-F stretching: 1250-1000 cm⁻¹

  • C-Cl stretching: 800-600 cm⁻¹

Reactivity and Applications

Nucleophilic Aromatic Substitution (SNAr)

The presence of both a chlorine and a fluorine atom on the activated dimethoxybenzene ring makes this compound an excellent substrate for sequential nucleophilic aromatic substitution (SNAr) reactions.[1] This allows for the regioselective introduction of various nucleophiles, providing access to complex substitution patterns that are otherwise difficult to achieve.

SNAr_Mechanism Reactant 1-Chloro-2,3-dimethoxy- 4-fluorobenzene Attack_C_Cl Attack at C-Cl Reactant->Attack_C_Cl Attack_C_F Attack at C-F Reactant->Attack_C_F Nucleophile Nucleophile (Nu⁻) Nucleophile->Attack_C_Cl Nucleophile->Attack_C_F Intermediate_Cl Meisenheimer Complex (Cl displaced) Attack_C_Cl->Intermediate_Cl Intermediate_F Meisenheimer Complex (F displaced) Attack_C_F->Intermediate_F Elimination_Cl Elimination of Cl⁻ Intermediate_Cl->Elimination_Cl Elimination_F Elimination of F⁻ Intermediate_F->Elimination_F Product_Cl Product 1 (Nu at C1) Elimination_Cl->Product_Cl Product_F Product 2 (Nu at C4) Elimination_F->Product_F

Caption: Competing pathways in nucleophilic aromatic substitution.

The regioselectivity of the nucleophilic attack (at the carbon bearing the chlorine versus the one with fluorine) is governed by the ability of the substituents to stabilize the intermediate Meisenheimer complex and the inherent reactivity of the carbon-halogen bond. Generally, in SNAr reactions, the rate-determining step is the nucleophilic attack, and the reactivity order is often F > Cl > Br > I, as the more electronegative halogen better stabilizes the negative charge in the intermediate.

Applications in Research and Development

As previously mentioned, the primary application of 1-Chloro-2,3-dimethoxy-4-fluorobenzene is as a precursor for the synthesis of methoxylated polychlorinated biphenyls (MeO-PCBs).[1] These compounds are important metabolites of PCBs and are of significant interest in toxicology and environmental science for studying their biological effects and for use as analytical standards in biomonitoring.

The broader class of halogenated and methoxylated aromatic compounds are prevalent scaffolds in medicinal chemistry. The introduction of chlorine and fluorine atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The methoxy groups also play a crucial role in influencing these properties.

Safety and Handling

This product is for research use only and is not intended for diagnostic or therapeutic use in humans.[1] As with all chemical reagents, it should be handled by trained personnel in a well-ventilated laboratory, using appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): Safety glasses with side shields, chemical-resistant gloves, and a lab coat are mandatory.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry place.[1] Recommended storage temperature is 2-8°C.[1]

GHS Hazard Information (based on similar compounds):

  • Pictograms:

    • GHS02 (Flammable)

    • GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H226: Flammable liquid and vapor.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately wash skin with soap and copious amounts of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician.

References

Sources

Environmental Fate of Fluorinated Dimethoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Mechanistic Analysis

Executive Summary

Fluorinated dimethoxybenzene derivatives (FDMBs), such as 1-fluoro-2,4-dimethoxybenzene , serve as critical intermediates in the synthesis of antipsychotics, agrochemicals, and liquid crystal displays. Their environmental fate is governed by a dichotomy of stability: the C–F bond confers resistance to oxidative cleavage, while the methoxy groups provide handles for microbial attack via O-demethylation.

This guide synthesizes the physicochemical drivers, degradation pathways, and analytical protocols necessary to track these compounds. Unlike non-fluorinated analogues, FDMBs exhibit altered partitioning behavior and unique metabolic bottlenecks that necessitate specialized risk assessment frameworks.

Chemical Identity & Physicochemical Profiling

Understanding the fate of FDMBs begins with their molecular properties. The introduction of fluorine increases lipophilicity (logP) and metabolic stability compared to dimethoxybenzene, while maintaining moderate volatility.

Model Compound: 1-Fluoro-2,4-dimethoxybenzene[1][2]
  • CAS: 17715-70-7[1][2][3]

  • Molecular Formula: C

    
    H
    
    
    
    FO
    
    
    [4][1][2][3][5]
  • Molecular Weight: 156.15 g/mol [4][2][5]

Key Physicochemical Parameters

The following parameters dictate environmental compartmentalization.

ParameterValue (Est.)Environmental Implication
Water Solubility ~500–800 mg/LModerate mobility in aqueous systems; potential for groundwater leaching.
Log Kow (Octanol-Water) 2.2 – 2.5Moderate bioaccumulation potential; sorption to soil organic matter is significant but reversible.
Henry’s Law Constant ~10

atm-m

/mol
Semi-volatile; volatilization from water surfaces is a slow but relevant transport mechanism.
Vapor Pressure ~0.1–0.5 mmHg (25°C)Exists in both vapor and particulate phases in the atmosphere.
pKa N/A (Neutral)Remains neutral at environmental pH; sorption is driven by hydrophobic interactions, not ion exchange.

Biotic Transformation Pathways[6]

Microbial degradation is the primary sink for FDMBs in soil and water. The presence of the fluorine atom exerts a steric and electronic effect that directs enzymatic attack away from the C-F bond initially.

Mechanism: O-Demethylation & Ring Cleavage

The degradation typically follows a sequence of O-demethylation followed by ring cleavage .

  • O-Demethylation: Mono-oxygenases (e.g., cytochrome P450, vanillate demethylase) attack the methoxy groups, converting the FDMB into a fluorinated catechol.

  • Ring Cleavage: The resulting fluorocatechol undergoes ortho- or meta-cleavage via dioxygenases.

  • Defluorination: This is the rate-limiting step. Spontaneous elimination of fluoride often occurs after ring cleavage when the resulting lactone or muconate intermediate becomes unstable.

Visualization of Degradation Pathway

The following diagram illustrates the aerobic biodegradation pathway of 1-fluoro-2,4-dimethoxybenzene.

BiodegradationPathway Figure 1: Aerobic biodegradation pathway of fluorinated dimethoxybenzene showing critical defluorination step. Parent 1-Fluoro-2,4-dimethoxybenzene (Parent) Metabolite1 4-Fluoro-3-methoxyphenol Parent->Metabolite1 O-Demethylation (Monooxygenase) Catechol 4-Fluorocatechol (Critical Intermediate) Metabolite1->Catechol O-Demethylation Cleavage 2-Fluoro-cis,cis-muconate (Ring Cleavage Product) Catechol->Cleavage Ortho-Cleavage (Catechol 1,2-dioxygenase) Lactone 4-Fluoromuconolactone Cleavage->Lactone Cycloisomerization TCA TCA Cycle Intermediates (Maleylacetate) Lactone->TCA Defluorination & Hydrolysis Fluoride Fluoride Ion (F-) (Mineralization) Lactone->Fluoride Elimination

Figure 1: Aerobic biodegradation pathway of fluorinated dimethoxybenzene showing critical defluorination step.

Abiotic Degradation Mechanisms

While biotic pathways dominate in soil, abiotic mechanisms are critical in surface waters and the atmosphere.

Photolysis (Aqueous & Atmospheric)

Direct photolysis is generally slow due to the stability of the aromatic ring. However, indirect photolysis is significant.

  • Mechanism: Reaction with hydroxyl radicals (

    
    OH) or nitrate radicals in the atmosphere.
    
  • Product: The C-F bond is rarely cleaved directly by UV. Instead, hydroxylation of the ring occurs, increasing water solubility and bioavailability for microbial degradation.

  • Half-life: Estimated at 2–10 days in the atmosphere; weeks in surface water.

Hydrolysis
  • Stability: FDMBs are hydrolytically stable. The ether linkages (methoxy groups) and the aryl-fluorine bond do not undergo hydrolysis under environmental pH (pH 5–9) and temperature conditions.

Analytical Methodologies

Accurate quantification requires separating the parent FDMB from its polar metabolites (fluorophenols/catechols).

Sample Preparation
  • Water: Solid Phase Extraction (SPE) using HLB (Hydrophilic-Lipophilic Balance) cartridges to capture both the non-polar parent and moderately polar metabolites.

  • Soil: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction with acetonitrile, followed by d-SPE cleanup.

Instrumental Analysis
  • GC-MS/MS: Preferred for the volatile parent compound.

    • Column: DB-5ms or equivalent.

    • Ionization:[6] Electron Impact (EI). Look for molecular ion (

      
      ) and characteristic loss of methyl groups (
      
      
      
      ).
  • LC-MS/MS (QqQ): Required for polar metabolites (fluorocatechols).

    • Mode: Electrospray Ionization Negative (ESI-).

  • 19F-NMR: A powerful, non-destructive tool for mass balance studies. It can distinguish between organic fluorine (parent/metabolites) and inorganic fluoride (mineralization product).

Analytical Workflow Diagram

AnalyticalWorkflow Figure 2: Integrated analytical workflow for tracking parent FDMBs and transformation products. Sample Environmental Sample (Water/Soil) Extract Extraction (SPE / QuEChERS) Sample->Extract Fraction Fractionation Extract->Fraction NMR 19F-NMR (Total Fluorine Balance) Extract->NMR Direct Aliquot GCMS GC-MS/MS (Parent FDMB) Fraction->GCMS Non-polar Fraction LCMS LC-MS/MS (Metabolites) Fraction->LCMS Polar Fraction

Figure 2: Integrated analytical workflow for tracking parent FDMBs and transformation products.

Environmental Risk Assessment (PBT Profile)

Based on the mechanistic data, the PBT (Persistence, Bioaccumulation, Toxicity) profile is summarized below.

  • Persistence (P): Moderate. The C-F bond delays ring cleavage, but the methoxy groups provide a "weak link" for microbial initiation. They are not expected to be "forever chemicals" in the same class as PFAS, but they are more persistent than non-fluorinated anisoles.

  • Bioaccumulation (B): Low to Moderate. Log Kow ~2.4 implies some bioconcentration, but rapid metabolism (O-demethylation) in higher organisms prevents significant biomagnification.

  • Toxicity (T): Moderate. The primary concern is the formation of fluorocatechols , which can be cytotoxic due to redox cycling (generating reactive oxygen species).

Strategic Recommendations for Drug Development
  • Metabolic Soft spots: If the FDMB moiety is a structural liability, consider blocking the para-position relative to the methoxy group to prevent rapid oxidation, though this may increase persistence.

  • Waste Stream Management: Incineration of FDMB-containing waste must occur at >1100°C to ensure complete mineralization of the C-F bond and prevent formation of fluorinated aromatics in flue gas.

References

  • Murphy, C. D. (2016).[7] Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. FAO AGRIS.[7] Link

  • PubChem. (2025).[4] 1-Fluoro-2,4-dimethoxybenzene Compound Summary. National Library of Medicine. Link

  • Eawag-BBD. (2006). 3-Fluorobenzoate Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. Link

  • Hetrick, E. et al. (2024). Photolysis Products of Fluorinated Pharmaceuticals: A Combined 19F-NMR and Mass Spectrometry Approach. Environmental Toxicology and Chemistry. Link

  • Wang, Z. et al. (2015). Hazard assessment of fluorinated alternatives to long-chain perfluoroalkyl acids (PFAAs). Environment International. Link

Sources

A Technical Guide to the Synthesis of Methoxylated Polychlorinated Biphenyls (MeO-PCBs): Precursors and Core Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The information provided herein is intended for use by qualified researchers and scientists in controlled laboratory settings for the synthesis of analytical standards and for toxicological research. Polychlorinated biphenyls (PCBs) and their derivatives are persistent organic pollutants and may be toxic. All handling and synthesis of these compounds must be performed with appropriate personal protective equipment (PPE), engineering controls, and in compliance with all applicable regulations.

Introduction: The Scientific Imperative for MeO-PCB Synthesis

Methoxylated polychlorinated biphenyls (MeO-PCBs) are a class of compounds structurally related to polychlorinated biphenyls (PCBs). They are of significant interest to the scientific community for several reasons. Firstly, they are found in the environment as natural products, synthesized by organisms such as cyanobacteria and marine sponges. Secondly, they are known metabolites of PCBs, formed in vivo through the action of cytochrome P450 enzymes, which first hydroxylate the PCB (forming an OH-PCB) followed by O-methylation.[1][2][3]

The study of the environmental fate, bioaccumulation, and toxicology of both PCBs and their metabolites requires the availability of pure, well-characterized analytical standards.[4][5] Unfortunately, most MeO-PCB and OH-PCB congeners are not commercially available, necessitating their chemical synthesis in a research setting.[4] This guide provides an in-depth overview of the primary synthetic strategies and the key chemical precursors required to produce MeO-PCBs for legitimate scientific investigation. The focus is on established, peer-reviewed methodologies that offer high selectivity and purity.

Foundational Synthetic Strategies: Constructing the Biphenyl Core

The synthesis of a specific MeO-PCB congener is fundamentally a challenge in substituted biaryl synthesis. The goal is to couple two specifically substituted benzene rings—one bearing the desired chlorination pattern and the other bearing the methoxy and chloro substituents. Over the years, several methods have been developed, with modern palladium-catalyzed cross-coupling reactions now largely preferred for their efficiency and selectivity.[6][7][8] The choice of strategy is dictated by the substitution pattern of the target molecule, particularly the degree of ortho-substitution, and the availability of starting materials.[4][5]

The three most prominent coupling reactions for MeO-PCB synthesis are:

  • Suzuki-Miyaura Coupling: The most versatile and widely used method.[4][9][10]

  • Ullmann Coupling: A classical method, still employed for synthesizing highly sterically hindered congeners.[5][11][12]

  • Cadogan Reaction: A less common, older method with significant limitations.[4][13]

The following table summarizes these core strategies.

Synthesis MethodKey PrecursorsPrimary AdvantagesKey Limitations
Suzuki-Miyaura Coupling Aryl Boronic Acid + Aryl Halide (Br, I)High selectivity and yields, mild reaction conditions, good functional group tolerance, less toxic reagents.[5][9][10][14]Availability of suitably substituted boronic acid or aryl halide precursors can be a challenge.[4] Not always effective for congeners with three or more ortho chlorine substituents.[12]
Ullmann Coupling Two Aryl Iodide moleculesEffective for synthesizing symmetrical and highly ortho-substituted (sterically hindered) PCBs.[5][11][12]Harsh reaction conditions (high temp.), often low yields, poor selectivity for unsymmetrical products, requires stoichiometric copper.[5][15]
Cadogan Reaction Aryl Amine + Aromatic Compound (in excess)Can sometimes be used when other precursors are unavailable.Generally low yields and poor regioselectivity, leading to mixtures of products.[4]

Key Precursors and Their Preparation

The success of any MeO-PCB synthesis hinges on the availability of the correct precursors. These are the chemical building blocks that are joined in the coupling reaction.

Precursors for Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.[9][16] For MeO-PCB synthesis, this translates to two primary combinations of precursors:

  • Route A: A chlorinated phenylboronic acid coupled with a methoxylated bromo- or iodobenzene.[9]

  • Route B: A methoxylated phenylboronic acid coupled with a chlorinated bromo- or iodobenzene.[9]

The choice between Route A and B is typically based on the commercial availability or ease of synthesis of the required boronic acid and aryl halide.

Preparation of Precursors:

  • Aryl Boronic Acids: While many chlorinated phenylboronic acids are commercially available, they can also be synthesized from the corresponding chlorinated bromo- or iodobenzenes.[4] This is typically achieved by reacting the aryl halide with an organolithium reagent (like n-butyllithium) at low temperature, followed by quenching with a trialkyl borate (e.g., trimethyl borate) and acidic workup.

  • Methoxylated Aryl Halides: These precursors are often synthesized through methods such as:

    • Nucleophilic Aromatic Substitution: Commercially available fluoroarenes can be converted to their methoxyarene counterparts in good to excellent yields by reacting them with sodium methoxide.[4] This is a powerful method for accessing methoxylated building blocks that are otherwise difficult to synthesize.[4][17]

    • Regioselective Iodination: Existing chlorinated methoxybenzenes can be regioselectively iodinated to prepare them for coupling reactions.[4]

    • Methylation of Phenols: A common route involves the methylation of a corresponding chlorinated bromophenol using a methylating agent like diazomethane or dimethyl sulfate. Hydroxylated PCBs (OH-PCBs) themselves can be methylated to serve as analytical standards for comparison.[2][18]

Precursors for Ullmann and Cadogan Reactions
  • Ullmann Coupling Precursors: This reaction traditionally involves the copper-mediated coupling of two aryl halide molecules, typically aryl iodides.[15][19] For an unsymmetrical MeO-PCB, this would require coupling a chlorinated iodobenzene with a methoxylated iodobenzene.[4] The reaction is most efficient for creating symmetrical biphenyls (e.g., coupling two molecules of the same iodinated chloroanisole).[5][12]

  • Cadogan Reaction Precursors: This reaction involves the deoxygenation of a nitroaromatic compound. In the context of biaryl synthesis, it is a modification of the Gomberg-Bachmann reaction and can be used to couple a suitable chloroaniline with a large excess of a chlorinated methoxybenzene derivative.[4] Due to the requirement of a large excess of one reactant and poor selectivity, this method is less favored.

Experimental Workflow: A Conceptual Overview

The following section outlines a generalized, conceptual workflow for the synthesis of an MeO-PCB via the Suzuki-Miyaura coupling, which is the most prevalent and reliable method.

Conceptual Protocol: Suzuki-Miyaura Synthesis of a MeO-PCB
  • Precursor Selection & Preparation: Based on the target MeO-PCB congener, select the appropriate aryl boronic acid and aryl halide precursors (as described in Section 3.1). Synthesize any non-commercially available precursors.

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl boronic acid (1.0-1.5 equivalents) and the aryl halide (1.0 equivalent).

  • Solvent and Base Addition: Dissolve the reactants in a suitable solvent system, often a mixture like toluene/ethanol/water.[14] Add an aqueous base, such as sodium carbonate (Na₂CO₃) or potassium fluoride (KF), which is crucial for activating the boronic acid for transmetalation.[9][16]

  • Reaction Execution: Heat the reaction mixture (typically to around 80-110 °C) and stir for several hours (e.g., 12-24 h) until reaction completion is observed via a monitoring technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[12][14]

  • Workup and Extraction: After cooling, quench the reaction and perform a liquid-liquid extraction to separate the organic product from the aqueous phase and inorganic salts. The organic layers are combined, dried, and the solvent is removed in vacuo.

  • Purification: The crude product is purified, most commonly by column chromatography on silica gel, to isolate the desired MeO-PCB congener from unreacted starting materials and reaction byproducts.[14]

  • Characterization and Verification: The final, purified product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Visualization of Synthetic Workflow

The following diagram illustrates the general synthetic pathway for MeO-PCBs, highlighting the central role of the coupling reaction and the subsequent optional demethylation to yield OH-PCBs.

G cluster_precursors Precursor Synthesis / Sourcing cluster_coupling Core Biaryl Formation cluster_products Product Isolation & Conversion P1 Chlorinated Aryl Halide (Bromo- or Iodobenzene) Coupling Suzuki-Miyaura Coupling Reaction (Pd Catalyst + Base) P1->Coupling Route A P2 Chlorinated Aryl Boronic Acid P2->Coupling Route B P3 Methoxylated Aryl Halide (Bromo- or Iodoanisole) P3->Coupling Route B P4 Methoxylated Aryl Boronic Acid P4->Coupling Route A MeO_PCB Crude MeO-PCB Product Coupling->MeO_PCB Purification Purification (e.g., Column Chromatography) MeO_PCB->Purification Pure_MeO_PCB Pure MeO-PCB (Analytical Standard) Purification->Pure_MeO_PCB Demethylation Demethylation (e.g., BBr3) Pure_MeO_PCB->Demethylation Optional OH_PCB Pure OH-PCB (Analytical Standard) Demethylation->OH_PCB

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 1-Chloro-2,3-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the regioselective synthesis of 1-Chloro-2,3-dimethoxy-4-fluorobenzene starting from 3-fluoroveratrole (1-fluoro-2,3-dimethoxybenzene).

The protocol addresses the inherent regiochemical challenges of this substrate by employing a Directed Ortho Metalation (DoM) strategy coupled with a Silicon-Blocking Technique . This approach guarantees high isomeric purity (>98%) where standard electrophilic aromatic substitution (EAS) fails.

Executive Summary

The synthesis of 1-Chloro-2,3-dimethoxy-4-fluorobenzene from 3-fluoroveratrole presents a significant regioselectivity challenge. Standard electrophilic chlorination (e.g., using NCS or SO₂Cl₂) predominantly targets the C5 position (para to the C2-methoxy group) or the C4 position (para to the C1-methoxy group), yielding incorrect isomers.

To access the C6 position (the target site), this protocol utilizes a Silyl-Blocking Strategy via Directed Ortho Metalation (DoM). The fluorine substituent at C3 serves as a powerful directing group to install a temporary trimethylsilyl (TMS) block at C4. A subsequent lithiation, directed by the C1-methoxy group, installs the chlorine at C6. Finally, the TMS group is removed to yield the target molecule with high regiocontrol.

Strategic Analysis & Mechanism

The Regioselectivity Problem

The starting material, 3-fluoroveratrole (1,2-dimethoxy-3-fluorobenzene), has three potential sites for substitution: C4, C5, and C6.

PositionElectronic Environment (EAS)Directing Effects (DoM)
C4 Activated (Para to OMe-1)Primary DoM Site (Ortho to F - Strongest Acidifying Group)
C5 Activated (Para to OMe-2)Non-DoM Site (Meta to F, Para to OMe)
C6 (Target) Activated (Ortho to OMe-1)Secondary DoM Site (Ortho to OMe - Weaker than F)
  • Why EAS Fails: Electrophilic Aromatic Substitution is dominated by the strong para-directing effects of the methoxy groups, favoring C5 and C4 . The target position, C6 , is only ortho-activated and is sterically less favored than C5.

  • Why Direct DoM Fails: Treatment with n-butyllithium (n-BuLi) results in lithiation exclusively at C4 due to the potent inductive acidifying effect of the adjacent fluorine atom (Schlosser’s Rule). Quenching this species with a chlorine source yields the unwanted 4-chloro isomer.

The Solution: "Pot-Hopping" / Silyl-Blocking

To force lithiation to C6, the C4 position must be physically blocked. The proposed pathway involves:

  • C4-Lithiation & Protection: Lithiation at the most acidic site (C4) followed by quenching with TMSCl.

  • C6-Lithiation & Chlorination: With C4 blocked, the next most acidic site is C6 (ortho to OMe-1). Lithiation here, followed by chlorination, installs the target functionality.

  • Deprotection: Removal of the TMS group restores the aromatic proton at C4.

Reaction Pathway Diagram

SynthesisPath cluster_legend Mechanism Key SM 3-Fluoroveratrole (1,2-dimethoxy-3-fluorobenzene) Int1 Intermediate A (4-Lithio-3-fluoroveratrole) SM->Int1 n-BuLi, THF -78°C Int2 Intermediate B (4-TMS-3-fluoroveratrole) Int1->Int2 TMSCl Int3 Intermediate C (6-Lithio-4-TMS-3-fluoroveratrole) Int2->Int3 n-BuLi, THF -78°C Int4 Intermediate D (6-Chloro-4-TMS-3-fluoroveratrole) Int3->Int4 C2Cl6 (Hexachloroethane) Target TARGET 1-Chloro-2,3-dimethoxy-4-fluorobenzene Int4->Target TBAF, THF (Desilylation) key1 F-Directed Lithiation (C4) key2 OMe-Directed Lithiation (C6)

Caption: Step-wise synthesis of 1-Chloro-2,3-dimethoxy-4-fluorobenzene using a silyl-blocking strategy to overcome intrinsic regiochemical bias.

Experimental Protocol

Reagents & Equipment
  • Reagents: 3-Fluoroveratrole (>98%), n-Butyllithium (2.5 M in hexanes), Chlorotrimethylsilane (TMSCl), Hexachloroethane (C₂Cl₆), Tetrabutylammonium fluoride (TBAF, 1M in THF), Anhydrous THF.

  • Equipment: Flame-dried glassware, inert atmosphere (Argon/Nitrogen) manifold, low-temperature bath (-78°C).

Step 1: Synthesis of 4-(Trimethylsilyl)-3-fluoroveratrole

Objective: Block the highly reactive C4 position.

  • Setup: Charge a flame-dried 250 mL round-bottom flask with 3-fluoroveratrole (10.0 mmol, 1.56 g) and anhydrous THF (50 mL) under Argon.

  • Lithiation: Cool the solution to -78°C (dry ice/acetone). Add n-BuLi (11.0 mmol, 4.4 mL) dropwise over 10 minutes.

    • Note: The fluorine atom facilitates rapid deprotonation at C4. Stir for 1 hour at -78°C.

  • Quench: Add TMSCl (12.0 mmol, 1.5 mL) dropwise.

  • Workup: Allow the mixture to warm to room temperature (RT) over 2 hours. Quench with saturated NH₄Cl (aq). Extract with diethyl ether (3x), dry over MgSO₄, and concentrate.

  • Validation: ¹H NMR should show the disappearance of the C4-H signal (doublet of doublets) and appearance of a TMS singlet (~0.3 ppm).

Step 2: Synthesis of 6-Chloro-4-(trimethylsilyl)-3-fluoroveratrole

Objective: Install the chlorine atom at the C6 position (ortho to OMe).

  • Setup: Dissolve the crude 4-TMS-3-fluoroveratrole (approx. 10 mmol) in anhydrous THF (50 mL) under Argon.

  • Lithiation: Cool to -78°C . Add n-BuLi (11.0 mmol, 4.4 mL) dropwise.

    • Mechanism:[1][2][3][4] With C4 blocked, the lithium coordinates to the C1-methoxy group, directing deprotonation at C6. Stir for 2 hours at -78°C.

  • Chlorination: Dissolve Hexachloroethane (C₂Cl₆) (12.0 mmol, 2.84 g) in THF (10 mL) and add it dropwise to the reaction mixture.

    • Why C₂Cl₆? It is a superior source of electrophilic chlorine for lithiated species compared to Cl₂ gas or NCS, minimizing side reactions.

  • Workup: Warm to RT. Quench with water. Extract with ethyl acetate, wash with brine, dry, and concentrate.

Step 3: Desilylation to Target

Objective: Remove the TMS blocking group.

  • Reaction: Dissolve the crude intermediate from Step 2 in THF (30 mL). Add TBAF (1M in THF, 15 mmol, 15 mL).

  • Conditions: Stir at RT for 4 hours. Monitor by TLC (silica, Hexane/EtOAc) for the disappearance of the TMS-starting material.

  • Purification: Quench with water. Extract with ether.[5][6] Purify the residue via flash column chromatography (SiO₂, 5% EtOAc in Hexanes).

  • Yield: Expected overall yield is 65-75% over 3 steps.

Quality Control & Characterization

Expected Analytical Data

Verify the identity of 1-Chloro-2,3-dimethoxy-4-fluorobenzene using the following parameters:

TechniqueParameterExpected Signal / Value
¹H NMR (CDCl₃)Ar-H (C5) dd, ~6.6–6.8 ppm (Coupling to F and C6-H? No, C6 is Cl). Signal will be a dd (J_HF and J_HH).
Ar-H (C6) Absent (Substituted by Cl).
Ar-H (C4) Absent (Substituted by F).
OMe Groups Two singlets, ~3.8–3.9 ppm.[7]
¹³C NMR C-F Coupling Large doublet (J_CF ~240 Hz) for C4.
GC-MS Molecular Ion m/z = 190 (M+) and 192 (M+2) in 3:1 ratio (Cl isotope pattern).
Critical Impurity Profile
  • 4-Chloro Isomer: Result of incomplete blocking or direct chlorination. Distinguishable by ¹H NMR (different coupling pattern for aromatic protons).

  • Desilylated SM: Result of failed chlorination in Step 2.

Safety & Handling

  • n-Butyllithium: Pyrophoric. Handle exclusively under inert atmosphere. Have a Class D fire extinguisher available.

  • Hexachloroethane: Potential carcinogen. Handle in a fume hood.

  • Fluorinated Compounds: Generally stable C-F bonds, but avoid contact with strong reducing agents which might liberate fluoride ions.

References

  • BenchChem. 1-Chloro-2,3-dimethoxy-4-fluorobenzene Product Data & Identifiers. Retrieved from

  • Schlosser, M. (1996).[8] Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. Link[8]

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.
  • PubChem. 1-Chloro-2,3-dimethoxy-4-fluorobenzene (Compound Summary). National Library of Medicine. Link

Sources

Synthesis of hydroxylated PCB metabolites using fluorinated intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: A Strategic Approach to the Synthesis of Hydroxylated PCB Metabolites Utilizing Fluorinated Intermediates

Audience: Researchers, scientists, and drug development professionals in the fields of environmental chemistry, toxicology, and medicinal chemistry.

Introduction

Hydroxylated polychlorinated biphenyls (OH-PCBs) are significant metabolites of polychlorinated biphenyls (PCBs), a class of persistent organic pollutants.[1][2][3] These metabolites are of considerable toxicological interest as they have been shown to interact with various biological systems, including thyroid hormone transport proteins.[4][5] The study of individual OH-PCB congeners is crucial for understanding their structure-activity relationships and toxicological profiles.[6] However, obtaining pure, individual OH-PCB congeners can be challenging. Traditional synthetic methods are often multi-step and can lack regioselectivity.[7][8]

This application note details a strategic synthetic approach that leverages the unique properties of fluorinated intermediates to achieve a highly regioselective and efficient synthesis of hydroxylated PCB metabolites. The strategic incorporation of fluorine into synthetic precursors can dramatically alter their physical, chemical, and biological properties, making them valuable building blocks in modern organic synthesis.[9][10] This protocol utilizes a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, to construct the biphenyl core, followed by a regioselective nucleophilic aromatic substitution (SNAr) of a fluorine atom to introduce the desired hydroxyl group. The high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack, making it an excellent leaving group in SNAr reactions, often superior to other halogens in this context.[11][12][13]

Causality of the Fluorinated Intermediate Approach

The rationale for employing fluorinated intermediates in the synthesis of OH-PCBs is multi-faceted:

  • Regiocontrol: Fluorine's strong directing effect in electrophilic and ortho-metalation reactions allows for precise functionalization of the aromatic ring.[14][15][16] This enables the synthesis of specific PCB congeners that might be difficult to access through other means.

  • Activation for Nucleophilic Aromatic Substitution (SNAr): The high electronegativity of fluorine strongly activates the carbon to which it is attached, facilitating nucleophilic attack.[11][13] This allows for the late-stage, regioselective introduction of a hydroxyl group (or a precursor) by displacing the fluoride ion. This step is often the rate-determining step in the reaction sequence, and the use of fluorine as a leaving group can accelerate the reaction.[12][13]

  • Versatility of Precursors: A wide range of fluorinated aromatic compounds are commercially available or can be synthesized, providing access to a diverse library of PCB precursors.[9]

  • Improved Reaction Conditions: The activation provided by the fluorine substituent can lead to milder reaction conditions for the nucleophilic substitution step compared to the displacement of other halogens.

Experimental Workflow Overview

The overall synthetic strategy can be visualized as a two-step process: the formation of a fluorinated PCB intermediate followed by the introduction of the hydroxyl group.

G cluster_0 Step 1: Biphenyl Core Synthesis cluster_1 Step 2: Hydroxylation A Fluorinated Aryl Halide C Fluorinated PCB Intermediate A->C Suzuki Coupling (Pd Catalyst) B Arylboronic Acid B->C D Fluorinated PCB Intermediate F Hydroxylated PCB Metabolite D->F Nucleophilic Aromatic Substitution (SNAr) E Hydroxylating Agent (e.g., NaOH, KOH) E->F

Caption: General workflow for the synthesis of hydroxylated PCBs using a fluorinated intermediate.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Fluorinated Aryl Halide (e.g., 4-Bromo-2-fluorotoluene)≥98%Sigma-AldrichStarting material for Step 1.
Arylboronic Acid (e.g., 2,4-Dichlorophenylboronic acid)≥97%Combi-BlocksStarting material for Step 1.
Palladium(II) acetate (Pd(OAc)2)99.98%Strem ChemicalsCatalyst for Suzuki coupling.
Tricyclohexylphosphine (PCy3)97%Strem ChemicalsLigand for Suzuki coupling.
Potassium Phosphate (K3PO4)≥98%Fisher ScientificBase for Suzuki coupling.
TolueneAnhydrous, 99.8%Acros OrganicsSolvent for Suzuki coupling.
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Sigma-AldrichSolvent for SNAr reaction.
Sodium Hydroxide (NaOH)≥98%, pelletsVWRNucleophile for SNAr reaction.
Hydrochloric Acid (HCl)1 M solutionFisher ScientificFor workup and protonation.
Diethyl EtherACS GradeFisher ScientificFor extraction.
Magnesium Sulfate (MgSO4)AnhydrousFisher ScientificFor drying organic layers.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.

Experimental Protocol: Synthesis of 4'-hydroxy-2,4-dichloro-2'-methylbiphenyl

This protocol provides a representative example of the synthesis of a hydroxylated PCB metabolite using a fluorinated intermediate.

Step 1: Suzuki Coupling - Synthesis of 2,4-Dichloro-2'-fluoro-4'-methylbiphenyl
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorotoluene (1.0 g, 5.3 mmol), 2,4-dichlorophenylboronic acid (1.2 g, 6.3 mmol), palladium(II) acetate (0.06 g, 0.265 mmol), and tricyclohexylphosphine (0.15 g, 0.53 mmol).

  • Solvent and Base Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene (30 mL) and a solution of potassium phosphate (3.4 g, 15.9 mmol) in 10 mL of deionized water.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After cooling to room temperature, dilute the mixture with diethyl ether (50 mL). Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford the fluorinated PCB intermediate as a colorless oil.

Step 2: Nucleophilic Aromatic Substitution - Synthesis of 4'-hydroxy-2,4-dichloro-2'-methylbiphenyl
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the fluorinated PCB intermediate (0.5 g, 1.9 mmol) in anhydrous dimethyl sulfoxide (DMSO) (20 mL).

  • Nucleophile Addition: Add powdered sodium hydroxide (0.3 g, 7.5 mmol) to the solution.

  • Reaction: Heat the mixture to 150 °C and stir for 6 hours. Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into 50 mL of cold 1 M hydrochloric acid.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL). Combine the organic layers and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the final hydroxylated PCB metabolite.

Results and Discussion

The successful synthesis of the target hydroxylated PCB metabolite is contingent on the efficiency of both the Suzuki coupling and the subsequent SNAr reaction. The Suzuki coupling is a robust and versatile method for the formation of the biphenyl core.[7][17][18] The choice of palladium catalyst and ligand is critical for achieving high yields, especially with sterically hindered substrates.[17]

The key step in this protocol is the nucleophilic aromatic substitution of the fluorine atom. The electron-withdrawing nature of the fluorine atom, coupled with the high temperature, facilitates the displacement by the hydroxide nucleophile. The regioselectivity of this step is excellent, as the fluorine is the most activated leaving group on the aromatic ring under these conditions.[19]

The final product should be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

Self-Validation and Trustworthiness

The protocols described are designed to be self-validating through in-process monitoring and final product characterization.

  • Reaction Monitoring: The progress of each reaction step should be monitored by TLC or GC-MS. The disappearance of starting materials and the appearance of the product spot/peak with the expected Rf/retention time provide a clear indication of reaction progression.

  • Spectroscopic Analysis: The structure of the intermediate and final products must be confirmed by spectroscopic methods. 1H and 13C NMR will provide detailed information about the proton and carbon environments, confirming the connectivity of the atoms. Mass spectrometry will confirm the molecular weight of the synthesized compounds.

  • Purity Assessment: The purity of the final compound should be assessed by high-performance liquid chromatography (HPLC) or GC analysis. A single, sharp peak is indicative of a pure compound.

By following these validation steps, researchers can be confident in the identity and purity of the synthesized hydroxylated PCB metabolites, ensuring the reliability of subsequent toxicological or environmental studies.

References

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Sources

Reagents for introducing fluorine into chloro-dimethoxybenzene rings

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Fluorination of Chloro-dimethoxybenzene Scaffolds

Executive Summary & Strategic Analysis

The introduction of fluorine into chloro-dimethoxybenzene rings represents a classic "push-pull" electronic challenge in medicinal chemistry.[1] The substrate contains strongly electron-donating methoxy groups (


 effect) competing with an electron-withdrawing, yet ortho/para-directing, chlorine atom (

effects).[1]

This guide rejects the "one-size-fits-all" approach.[1] Instead, we define two distinct protocols based on the structural fate of the chlorine atom:

  • Method A (C-H Fluorination): Retains the chlorine handle for future coupling, utilizing the electron-rich nature of the ring for Electrophilic Aromatic Substitution (

    
    ).
    
  • Method B (C-Cl Fluorination): Sacrifices the chlorine atom to install fluorine at a precise position, utilizing Palladium-catalyzed Nucleophilic Fluorination.[1]

Decision Matrix: Selecting the Right Protocol

Before selecting a reagent, determine the desired regiochemistry and functional group preservation.

DecisionMatrix Start Starting Material: Chloro-dimethoxybenzene Decision What is the fate of the Chlorine atom? Start->Decision Keep Must RETAIN Chlorine (For future coupling) Decision->Keep Retain Cl Replace Must REPLACE Chlorine (Site-specific F-installation) Decision->Replace Replace Cl MethodA METHOD A: Electrophilic Fluorination (Reagent: Selectfluor) Keep->MethodA MethodB METHOD B: Pd-Catalyzed Cross-Coupling (Reagent: Pd-G3 / tBuBrettPhos) Replace->MethodB

Figure 1: Strategic decision tree for selecting the appropriate fluorination pathway.

Comparative Reagent Analysis

FeatureSelectfluor (F-TEDA-BF4) Pd-Catalyzed (Buchwald System)
Reaction Type Electrophilic Aromatic Substitution (

)
Metal-Catalyzed Nucleophilic Substitution
Target Site Aryl C-H (Ortho/Para to OMe)Aryl C-Cl (Site Specific)
Electronic Requirement Requires Electron-Rich Ring (OMe driven)Works on Electron-Neutral/Rich
Chlorine Fate PreservedConsumed (Leaving Group)
Operational Difficulty Low (Open air/moisture tolerant)High (Strict anaerobic/Glovebox)
Cost Efficiency High (Cheap reagent)Low (Expensive Ligand/Pd)

Detailed Protocols

Method A: Electrophilic C-H Fluorination (Selectfluor)

Mechanism: The strong


 effect of the two methoxy groups activates the ring, overcoming the mild deactivation of the chlorine. Selectfluor acts as a source of 

(or radical equivalent via SET), attacking the position most activated by the methoxy groups.

Reagents:

  • Substrate: Chloro-dimethoxybenzene (1.0 equiv)[1]

  • Reagent: Selectfluor (1.1 - 1.5 equiv) [1][1]

  • Solvent: Acetonitrile (MeCN), anhydrous[1]

  • Optional Additive: Triflic acid (TfOH) (0.1 equiv) if reaction is sluggish.[1]

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Chloro-dimethoxybenzene (1.0 mmol) in anhydrous MeCN (10 mL).

    • Expert Insight: MeCN is critical due to its high dielectric constant, which stabilizes the charged intermediates of the Selectfluor mechanism.

  • Addition: Add Selectfluor (1.2 mmol) in one portion at room temperature (25°C).

    • Observation: The reaction mixture often turns yellow/orange upon addition.

  • Reaction: Stir at room temperature. Monitor via TLC or LC-MS every 2 hours.

    • Self-Validating Checkpoint: If <50% conversion is observed after 4 hours, heat to 60°C. If still sluggish, add 10 mol% TfOH to activate the Selectfluor.

  • Quench: Once complete, dilute with Ethyl Acetate (30 mL) and wash with saturated

    
     (2 x 15 mL) to remove HF byproducts and unreacted reagent.
    
  • Isolation: Dry organic layer over

    
    , filter, and concentrate. Purify via silica gel chromatography.
    
Method B: Pd-Catalyzed C-Cl Fluorination (Buchwald-Hartwig Type)

Mechanism: This method utilizes the tBuBrettPhos ligand, which is bulky and electron-rich, facilitating the difficult reductive elimination of the


 bond—historically the bottleneck of this transformation [2].[1]

Reagents:

  • Substrate: Chloro-dimethoxybenzene (1.0 equiv)[1]

  • Catalyst: [(cinnamyl)PdCl]2 (2.5 mol%) or Pd-G3-Gen precatalyst.[1]

  • Ligand: tBuBrettPhos (5-7.5 mol%)[1]

  • Fluoride Source: CsF (2.0 equiv) - Must be anhydrous.[1]

  • Solvent: Toluene or Cyclohexane.[1][2]

Step-by-Step Protocol:

  • Glovebox Setup (Critical): This reaction is highly sensitive to oxygen and moisture.[1] All solids must be weighed in a glovebox under

    
     or 
    
    
    
    .[1]
  • Vessel Charging: To a reaction vial, add:

    • Pd Precatalyst (2.5 mol%)[1]

    • tBuBrettPhos (5.0 mol%)[1]

    • CsF (2.0 equiv)[1]

    • Substrate (1.0 equiv)

  • Solvent Addition: Add anhydrous toluene (0.2 M concentration relative to substrate).[1] Seal the vial with a PTFE-lined cap.

    • Expert Insight: Do not use magnetic stirring bars that are pitted or old; trace metals can poison the catalyst. Use a new, glass-coated stir bar if possible.[1]

  • Reaction: Remove from glovebox and heat to 100–120°C in a heating block for 12–18 hours.

    • Self-Validating Checkpoint: The formation of Pd-black (precipitate) early in the reaction (<1 hour) indicates catalyst decomposition (likely

      
       leak).[1] The solution should remain homogenous/dark brown.
      
  • Workup: Cool to room temperature. Filter through a pad of Celite eluting with Dichloromethane.[1]

    • Note: Do not use aqueous workup immediately if avoiding hydrolysis of sensitive groups; however, for dimethoxybenzene, standard aqueous extraction is safe.

Mechanistic Visualization (Method B)

The following diagram details the catalytic cycle for the Palladium-mediated transformation, highlighting the critical Reductive Elimination step facilitated by the bulky ligand.

CatalyticCycle L_Pd_0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Cl insertion) L_Pd_0->OxAdd Pd_II_Cl L-Pd(II)(Ar)(Cl) OxAdd->Pd_II_Cl LigandEx Ligand Exchange (Cl replaced by F) Pd_II_Cl->LigandEx + CsF / - CsCl Pd_II_F L-Pd(II)(Ar)(F) (Unstable Intermediate) LigandEx->Pd_II_F RedElim Reductive Elimination (Rate Limiting Step) Pd_II_F->RedElim tBuBrettPhos facilitates RedElim->L_Pd_0 Regeneration Product Product: Fluoro-dimethoxybenzene RedElim->Product

Figure 2: Catalytic cycle for Pd-catalyzed fluorination of aryl chlorides. The reductive elimination step is energetically demanding and requires specific bulky biaryl phosphine ligands.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Method A: No ReactionSubstrate too deactivated by ClAdd 10% TfOH or switch to stronger reagent (NFSI in presence of Lewis Acid).[1]
Method A: Regioisomer MixSteric/Electronic conflictIsolate isomers via Prep-HPLC; Selectfluor is generally sensitive to steric bulk.[1]
Method B: Low YieldCatalyst poisoning (

)
Ensure CsF is "calcined" (dried under vac at 150°C) before use.[1] Re-run in Glovebox.
Method B: Protodehalogenation (Ar-H formed)Moisture presentWater acts as a proton source during the Pd-Ar intermediate stage.[1] Use strictly anhydrous toluene.[1]

References

  • Banks, R. E. (1992).[1] Selectfluor™ reagent F-TEDA-BF4: A remarkably efficient new electrophilic fluorinating agent.[1] Journal of Fluorine Chemistry. [1]

  • Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., García-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Science. [1]

  • Sgiralto, E., et al. (2016).[1] Palladium-Catalyzed Fluorination of Aryl Chlorides. Journal of the American Chemical Society.[2][3] [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Regioselectivity Issues in Fluorinated Anisole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of fluorinated anisoles. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity during electrophilic fluorination. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reactions and achieve your desired isomeric products.

Section 1: Frequently Asked Questions - The Fundamentals of Regioselectivity

This section addresses the core principles governing the fluorination of anisole. Understanding these fundamentals is the first step in effective troubleshooting.

Q1.1: Why does electrophilic fluorination of anisole primarily yield ortho and para isomers?

A: The regiochemical outcome of electrophilic aromatic substitution (EAS) on anisole is dictated by the electronic properties of the methoxy (-OCH₃) group. The methoxy group is a powerful activating group and an ortho, para-director.[1][2] This is due to two competing effects:

  • Resonance (Mesomeric) Effect (+M): The oxygen atom in the methoxy group possesses lone pairs of electrons that can be donated into the benzene ring's π-system. This donation stabilizes the carbocation intermediate (the sigma complex or Wheland intermediate) formed during the reaction.[3][4][5] As shown in the mechanism below, this resonance stabilization is most effective when the electrophile (F⁺) attacks the ortho or para positions, as it allows for a resonance structure where the positive charge is delocalized onto the oxygen atom, satisfying the octet rule for all atoms.[4][6]

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the ring through the sigma bond. This effect is deactivating but is weaker than the powerful resonance-donating effect.

The resonance stabilization of the intermediates for ortho and para attack significantly lowers the activation energy for these pathways compared to meta attack, leading to the preferential formation of ortho- and para-fluoroanisole.[1][6]

Caption: Reaction pathways for anisole fluorination.

Q1.2: What are the key factors that influence the ortho:para isomer ratio?

A: While fluorination is directed to the ortho and para positions, the ratio between these two isomers is not fixed. It is highly dependent on several experimental parameters:

  • Steric Hindrance: The ortho positions are adjacent to the methoxy group, making them more sterically hindered than the distant para position. Bulky electrophilic fluorinating agents will preferentially attack the less crowded para position.[1][4]

  • Fluorinating Agent: Different N-F reagents have different sizes and reactivities, which directly impacts the ortho:para ratio. Reagents like Selectfluor™, being quite bulky, often favor the para product.[7][8]

  • Solvent: The reaction solvent can influence the effective size and reactivity of the fluorinating agent and stabilize the transition states differently, thereby altering the isomer distribution.

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the product distribution. Lower temperatures often lead to higher selectivity.

Q1.3: What are the most common electrophilic fluorinating agents and how do they compare?

A: The development of stable, solid N-F reagents has revolutionized electrophilic fluorination.[9][10] These agents are generally easier and safer to handle than elemental fluorine.[10][11] The most common choices for arene fluorination include:

Reagent NameAcronym/AbbreviationKey CharacteristicsTypical Selectivity Profile
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor™ Highly reactive, stable, crystalline solid. One of the most common and versatile reagents.[7][9]Often shows a preference for the para isomer due to its steric bulk, though this is substrate-dependent.[8]
N-Fluorobenzenesulfonimide NFSI Mild, stable, and highly soluble crystalline solid.[10][12] Used extensively as both a fluorinating and aminating agent.[10][13]Generally considered a versatile and effective reagent; selectivity can be influenced by catalysts and conditions.[10][14]
N-Fluoropyridinium Salts e.g., N-Fluoropyridinium triflate Among the first N-F reagents developed.[10] Reactivity can be tuned by changing the substituents on the pyridine ring and the counteranion.Selectivity varies widely based on the specific salt structure.
Section 2: Troubleshooting Guide - Common Issues & Practical Solutions

This section provides direct answers to specific experimental problems.

Problem 2.1: My reaction yields a mixture of ortho and para isomers, but I need to maximize the para-fluoroanisole yield.

A: This is a common objective, as the para isomer is often the desired product in pharmaceutical synthesis. The key is to exploit the steric differences between the ortho and para positions.

Probable Cause: The fluorinating agent and reaction conditions are not selective enough to overcome the statistical preference for the two available ortho positions.

Solutions:

  • Switch to a Bulkier Fluorinating Agent: If you are using a smaller reagent, switch to a sterically demanding one like Selectfluor™ . Its larger size will disfavor attack at the sterically encumbered ortho positions next to the methoxy group.[7]

  • Optimize Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. Run a temperature screen (e.g., 0 °C, -20 °C, -40 °C) to find the optimal point where the rate is acceptable, but selectivity is maximized.

  • Solvent Screening: The choice of solvent can influence the transition state energies. Screen a range of solvents from non-polar (e.g., hexanes) to polar aprotic (e.g., acetonitrile, dichloromethane). Sometimes, a slight change in solvent can tip the regiochemical balance.

Caption: Steric hindrance favoring para-fluorination.

Problem 2.2: I need to synthesize ortho-fluoroanisole, but the para isomer is always the major product.

A: Favoring the ortho position is challenging due to sterics and requires a more sophisticated strategy than simple electrophilic fluorination.

Probable Cause: Standard electrophilic fluorination conditions naturally favor the less hindered para position.

Solutions:

  • Directed Ortho Metalation (DoM): This is a powerful, albeit multi-step, strategy. The methoxy group in anisole is a weak directing group for lithiation. However, by using a strong base like n-butyllithium or sec-butyllithium, you can selectively deprotonate the ortho position. The resulting aryllithium intermediate can then be quenched with an electrophilic fluorine source (like NFSI) to install the fluorine atom specifically at the ortho position.[15]

  • Use of a Removable Directing Group: An alternative approach involves installing a strong directing group (e.g., a tertiary amide) at a different position on the ring that forces fluorination into the desired ortho position, followed by removal of the directing group. This strategy adds steps but provides excellent regiochemical control.[16][17]

Problem 2.3: My reaction is producing significant amounts of di-fluorinated byproducts (e.g., 2,4-difluoroanisole).

A: This indicates that the mono-fluorinated product is reactive enough to undergo a second fluorination.

Probable Cause:

  • The reaction conditions (e.g., excess fluorinating agent, high temperature) are too harsh.

  • The mono-fluoroanisole product is still highly activated towards further electrophilic attack.

Solutions:

  • Control Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Use no more than 1.0 equivalent. It may be beneficial to start with a slight excess of anisole (e.g., 1.1 equivalents) to ensure the fluorinating agent is consumed before it can react with the product.

  • Slow Addition: Add the fluorinating agent slowly over a prolonged period (e.g., via a syringe pump if in solution, or in small portions if solid). This keeps the instantaneous concentration of the fluorinating agent low, favoring the reaction with the more abundant and more reactive starting material (anisole) over the less abundant mono-fluorinated product.

  • Lower the Temperature: As with improving selectivity, lowering the reaction temperature will decrease the rate of the second fluorination more significantly than the first, thus reducing the formation of di-fluorinated byproducts.

Problem 2.4: I am observing unexpected meta-fluorination products.

A: While uncommon, the formation of meta isomers can occur under specific, often strongly acidic, conditions.

Probable Cause: Protonation of the aniline nitrogen in acidic media creates an ammonium group, which is a powerful deactivating, meta-directing group.[18]

Solution:

  • Modify the Reaction Medium: If you are using a strong Brønsted or Lewis acid catalyst, it may be protonating the methoxy group. This would transform the activating, ortho, para-directing group into a deactivating, meta-directing group. Re-evaluate the need for the acid catalyst or screen for milder alternatives.

  • Check for Rearrangements: While less common for fluorination, complex reaction mechanisms or rearrangements under certain conditions could lead to unexpected isomers.[3] Confirm the structure of your product mixture carefully using 2D NMR techniques.

Section 3: Experimental Protocol Example

This section provides a representative protocol for achieving high para-selectivity.

Protocol 3.1: Maximizing para-Selectivity in the Fluorination of Anisole

This protocol is designed to favor the formation of 4-fluoroanisole by leveraging steric hindrance.

Objective: To synthesize 4-fluoroanisole with high regioselectivity over 2-fluoroanisole.

Materials:

  • Anisole (1.0 eq)

  • Selectfluor™ (1.05 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anisole (1.0 eq).

  • Dissolution: Add anhydrous acetonitrile to dissolve the anisole (concentration typically 0.1-0.5 M).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Add Selectfluor™ (1.05 eq) to the stirred solution in small portions over 30 minutes. Maintain the internal temperature below 5 °C.

  • Reaction: Allow the reaction to stir at 0 °C. Monitor the reaction progress by TLC or GC-MS every hour. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the product fractions by ¹H NMR, ¹⁹F NMR, and GC-MS to determine the final yield and the para:ortho isomer ratio.

workflow start Start: Poor Regioselectivity (Mixture of o- and p-isomers) q1 What is the desired isomer? start->q1 ortho_path Ortho-Isomer q1->ortho_path Ortho para_path Para-Isomer q1->para_path Para strategy_ortho Employ Directed Ortho-Metalation (DoM) or other directing group strategies. ortho_path->strategy_ortho strategy_para1 Use a sterically bulky fluorinating agent (e.g., Selectfluor™). para_path->strategy_para1 analyze Analyze o:p ratio (GC-MS, 19F NMR) strategy_ortho->analyze strategy_para2 Lower reaction temperature (e.g., screen 0°C to -40°C). strategy_para1->strategy_para2 strategy_para3 Screen aprotic solvents (MeCN, DCM, etc.). strategy_para2->strategy_para3 strategy_para3->analyze end End: Optimized Regioselectivity analyze->end

Caption: Troubleshooting workflow for regioselectivity.

References
  • Stavber, G., & Zupan, M. (2005). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Journal of Fluorine Chemistry, 126(4), 597-606.
  • Vaia. (n.d.).
  • Lee, E., & Hooker, J. M. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society, 135(45), 17112–17119.
  • Wikipedia. (2023).
  • Mata-Hernandez, J. P., et al. (2022). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. Beilstein Journal of Organic Chemistry, 18, 134-143.
  • ResearchGate. (n.d.). Fluorination of anisole with 22-1a, d, e. [Scientific Diagram].
  • Hajra, A., & Ghosh, P. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. Organic & Biomolecular Chemistry, 18(17), 3245-3254.
  • Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI).
  • Enamine. (n.d.). N-(benzenesulfonyl)-N-fluorobenzenesulfonamide.
  • Alfa Chemistry. (n.d.). Comprehensive Guide to Nucleophilic Fluorination vs.
  • PrepChem.com. (n.d.). Synthesis of 2-fluoro-4-bromoanisole.
  • Sigma-Aldrich. (n.d.). Selectfluor™.
  • Scilit. (1991).
  • MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
  • Toste, F. D., & Lectka, T. (2013). A combination of directing groups and chiral anion phase-transfer catalysis for enantioselective fluorination of alkenes. Proceedings of the National Academy of Sciences, 110(34), 13785-13789.
  • ResearchGate. (n.d.). The slow background reaction of Selectfluor (2) with anisole (12). [Scientific Diagram].
  • Jacobsen, E. N. (2014). An In Situ Directing Group Strategy for Chiral Anion Phase-Transfer Fluorination of Allylic Alcohols. Journal of the American Chemical Society, 136(38), 13396–13401.
  • Jacobsen, E. N. (2016). Enantioselective, Catalytic Fluorolactonization Reactions with a Nucleophilic Fluoride Source. Journal of the American Chemical Society, 138(42), 13832–13835.
  • Master Organic Chemistry. (2018).
  • Chemistry Steps. (2022). Ortho, Para, Meta.
  • Wikipedia. (2023).
  • Royal Society of Chemistry. (n.d.). Selectfluor-mediated regioselective nucleophilic functionalization of N-heterocycles under metal- and base-free conditions. Green Chemistry.
  • Alric, J. P., et al. (2005). Electrophilic aromatic fluorination with fluorine: meta-Directed fluorination of anilines. Journal of Fluorine Chemistry, 126(4), 537-542.
  • Organic Chemistry Portal. (n.d.). Selectfluor, 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
  • eScholarship.org. (2023).
  • National Institutes of Health. (2024). Regioselective fluorination of allenes enabled by I(I)/I(III)
  • Stavber, S., & Zupan, M. (2012). Recent Advances in the Application of SelectfluorTM F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Molecules, 17(5), 5946-5982.
  • Chemistry Letters. (1996).
  • BenchChem. (2025).
  • Chem-Impex. (n.d.). 2-Chloro-4-fluoroanisole.
  • ResearchGate. (n.d.). Comparison between iteroselectivity and regioselectivity for the SEAr of anisole. [Scientific Diagram].
  • ChemicalBook. (n.d.). 4-Fluoroanisole synthesis.
  • ChemicalBook. (n.d.). 2-Fluoroanisole synthesis.
  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors.
  • Hong, X., & Li, Y. (2018). Regioselective C–H alkylation of anisoles with olefins by cationic imidazolin-2-iminato scandium(iii) alkyl complexes. Chemical Science, 9(16), 3935–3943.
  • Christensen, A. S., & Jensen, J. H. (2020). RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions.

Sources

Technical Support Center: NMR Solubility Optimization for C8H8ClFO2 Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-C8H8-001 Status: Open Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division Subject: Resolving Solubility & Resolution Challenges for Halogenated Aromatic Intermediates (Formula: C


H

ClFO

)

Executive Summary & Molecule Analysis

User Context: You are working with a small molecule drug candidate or intermediate with the molecular formula C


H

ClFO

. Chemical Profile: Based on the Index of Hydrogen Deficiency (IHD = 4), this molecule contains an aromatic ring. The presence of chlorine and fluorine adds significant lipophilicity, while the two oxygen atoms (likely methoxy, hydroxyl, or ester groups) introduce localized polarity.

The Challenge: This specific class of molecules—halogenated aromatics with mixed polar/non-polar functionalities—often falls into a "solubility gap." They are too polar for pure Chloroform-d (CDCl


) to solvate effectively (leading to aggregation or gum formation) but may not be hydrophilic enough for Deuterium Oxide (D

O). Furthermore, the halogen substituents can induce

-

stacking, causing line broadening.

This guide provides a self-validating workflow to select the correct solvent system and troubleshoot spectral anomalies.

The Decision Matrix: Solvent Selection Workflow

Do not guess. Use this logic flow to determine the optimal solvent system based on your specific isomer's functional groups.

SolventSelection Start START: Analyze C8H8ClFO2 Isomer CheckFunc Check Functional Groups Start->CheckFunc IsAcid Is it a Carboxylic Acid? (e.g., Phenylacetic acid deriv.) CheckFunc->IsAcid IsAlcohol Is it an Alcohol/Phenol? (e.g., Phenoxyethanol deriv.) CheckFunc->IsAlcohol IsEther Is it an Ether/Ester? (e.g., Dimethoxybenzene deriv.) CheckFunc->IsEther DMSO Solvent: DMSO-d6 (Breaks H-bonds, dissolves salts) IsAcid->DMSO High Polarity IsAlcohol->DMSO If H-bonding strong Mix Solvent: CDCl3 + 5% DMSO-d6 (The 'Spike' Method) IsAlcohol->Mix If lipophilic chain present Chloroform Solvent: CDCl3 (Standard, but watch acidity) IsEther->Chloroform Standard Acetonitrile Solvent: Acetonitrile-d3 (Good for polar aprotics) DMSO->Acetonitrile If viscous/broad peaks Chloroform->Mix If cloudy/precipitate caption Figure 1: Logic flow for solvent selection based on functional group dominance.

Knowledge Base: Troubleshooting & FAQs

Issue #1: "My sample dissolves initially in CDCl but turns cloudy or forms a gum."

Diagnosis: Lattice Energy Mismatch. The halogenated aromatic core (Cl/F) drives strong intermolecular interactions (stacking) that CDCl


 cannot overcome alone. The sample is likely forming micro-aggregates, which ruin resolution.

The Fix: The "Polar Spike" Protocol Instead of switching entirely to expensive or viscous solvents, modify the polarity of CDCl


.
  • Dissolve sample in 0.6 mL CDCl

    
    .
    
  • Add 1-2 drops (approx. 20-50 µL) of DMSO-d

    
     or Methanol-d
    
    
    
    .
  • Vortex for 30 seconds. Why it works: The small amount of polar solvent disrupts the intermolecular hydrogen bonds or dipole interactions, while the bulk CDCl

    
     maintains solubility for the lipophilic halogens.
    
Issue #2: "I see broad, undefined peaks in the aromatic region."

Diagnosis: Restricted Rotation or Aggregation. Halogen atoms (Cl, F) are bulky. If they are ortho to other groups (like a methoxy -OCH


), steric hindrance may slow down bond rotation, leading to peak broadening (coalescence) at room temperature. Alternatively, the molecules are stacking.

The Fix: Variable Temperature (VT) NMR

  • Switch to a high-boiling solvent like DMSO-d

    
      or Toluene-d
    
    
    
    .
  • Run the experiment at 318K (45°C) or 328K (55°C) . Why it works: Heat increases kinetic energy, breaking aggregates and speeding up bond rotation, which sharpens the signals into defined multiplets.

Issue #3: "My sample decomposed in CDCl overnight."

Diagnosis: Acidic Impurities (DCl). Chloroform-d naturally decomposes over time to form Deuterium Chloride (DCl) and Phosgene, especially when exposed to light. Your molecule (C


H

ClFO

) may be acid-sensitive (e.g., if it contains an acid-labile ester or acetal).

The Fix: Neutralization

  • Immediate: Filter the CDCl

    
     through a small plug of Basic Alumina  or Sodium Carbonate  directly into the NMR tube.
    
  • Long-term: Store CDCl

    
     over Silver Foil or molecular sieves to scavenge acid/water.
    

Standard Operating Protocols (SOPs)

SOP-01: Sample Preparation for Halogenated Aromatics

Objective: Ensure complete solvation and prevent "floating solid" artifacts.

  • Weighing: Weigh 5–10 mg of C

    
    H
    
    
    
    ClFO
    
    
    into a clean vial (not directly into the NMR tube).
  • Solvent Addition: Add 0.6 mL of the selected solvent (from Figure 1).

  • Dissolution:

    • If CDCl

      
      : Swirl gently.
      
    • If DMSO-d

      
      : You may need to sonicate for 30 seconds. Warning:  Sonicating CDCl
      
      
      
      can cause evaporation and concentration changes.
  • Filtration (Crucial Step):

    • Pack a small Pasteur pipette with a tight plug of glass wool.

    • Filter the solution through the wool into the NMR tube.[1]

    • Reason: This removes microscopic undissolved particles that distort the magnetic field (shimming issues).

  • Volume Check: Ensure the liquid height in the tube is exactly 4.0 cm to 4.5 cm .

    • Too low: Vortexing occurs during spinning.

    • Too high: Dilutes signal and wastes solvent.

SOP-02: Handling DMSO-d Water Peaks

Objective: Prevent the water peak (approx. 3.33 ppm) from obscuring your signals.

DMSO is extremely hygroscopic. A "wet" solvent will show a massive H


O peak that can overlap with your molecule's -OCH

or -CH

- signals.
  • Storage: Store DMSO-d

    
     in a desiccator or over 4Å Molecular Sieves .
    
  • The "Shake" Test: If you suspect your DMSO is wet, look for the water peak at 3.33 ppm .

    • Dry DMSO: Water peak is small.

    • Wet DMSO: Water peak is large and may shift position.

  • Correction: If the water peak overlaps with your signal, add 10 µL of D

    
    O . This will shift the exchangeable water/OH peak to a different chemical shift (usually downfield), revealing the obscured signal.
    

Reference Data: Solvent Parameters

Use this table to calibrate your spectrum and identify residual solvent impurities.

SolventResidual Proton Signal (

ppm)
Water Signal (

ppm)
Boiling Point (°C)Suitability for C

H

ClFO

Chloroform-d (CDCl

)
7.26 (s)1.5661High (unless polar groups > 2)
DMSO-d

2.50 (quint)3.33189High (for alcohols/acids)
Methanol-d

(CD

OD)
3.31 (quint), 4.87 (s)4.8765Medium (Good for polar, but exchangeable protons disappear)
Acetone-d

2.05 (quint)2.8456High (Excellent "middle ground" polarity)
Dichloromethane-d

5.32 (t)1.5340Low (Volatility causes concentration changes)

Note: Multiplicities (s=singlet, quint=quintet) refer to the residual solvent signal, not your sample.

References

  • Cambridge Isotope Laboratories. NMR Solvent Data Chart. Retrieved from [Link] (General reference for solvent shifts and physical properties).

  • Fulmer, G. R., et al. (2010).[2][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Royal Society of Chemistry. Solvent Selection Guides. [Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of 1-Chloro-2,3-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural characterization of 1-Chloro-2,3-dimethoxy-4-fluorobenzene presents a unique challenge in NMR spectroscopy due to the interplay between fluorine coupling (


) and aromatic proton splitting.[1] Automated prediction software often misidentifies the splitting patterns of this molecule, particularly the meta-coupling of the H6 proton.

This guide provides an objective comparison of analytical approaches, contrasting field strengths (60 MHz vs. 400 MHz) and solvent systems (


 vs. DMSO-

). It establishes a validated protocol for distinguishing this specific isomer from its regioisomers (e.g., the 2,4-dimethoxy analog) using coupling constant logic (

-values).

Theoretical Framework & Structural Logic[1]

To accurately interpret the spectrum, we must first define the spin system. The molecule contains a tetrasubstituted benzene ring with two adjacent protons (H5 and H6) and a fluorine atom that is NMR-active (


, 100% abundance).
The Spin System[2]
  • H5 (Position 5): Ortho to Fluorine (

    
    ) and Ortho to H6.[1]
    
  • H6 (Position 6): Meta to Fluorine (

    
    ) and Ortho to H5.[1]
    
  • Methoxy Groups (C2, C3): Chemically non-equivalent due to the asymmetric environment (Cl-side vs. F-side).[1]

This results in a higher-order splitting pattern often simplified as an AMX system (where X is Fluorine).[1]

Visualization: Coupling Logic Tree

The following diagram illustrates the splitting hierarchy that defines the multiplet structures.

CouplingTree Start Uncoupled Signal H5_Base H5 Proton Start->H5_Base H6_Base H6 Proton Start->H6_Base H5_JHF Split by 19F (Ortho) 3J_HF ~ 9-10 Hz H5_Base->H5_JHF Primary Splitting H5_Final H5 Signal: dd (Doublet of Doublets) H5_JHF->H5_Final Secondary Splitting by H6 (3J_HH) H6_JHH Split by H5 (Ortho) 3J_HH ~ 9 Hz H6_Base->H6_JHH Primary Splitting H6_Final H6 Signal: dd (Doublet of Doublets) (Often mistaken for d) H6_JHH->H6_Final Secondary Splitting by 19F (Meta, 4J_HF ~ 6 Hz)

Figure 1: Coupling tree demonstrating the origin of the 'doublet of doublets' pattern for both aromatic protons. Note that automated software often misses the meta-fluorine coupling on H6.

Comparative Analysis: Performance by Method

This section compares how different experimental choices impact data quality and structural certainty.

A. Field Strength Comparison: 60 MHz vs. 400 MHz

Low-field benchtop NMR is common for quick QC, but it fails for fluorinated aromatics due to the overlap of coupling constants (


) and chemical shift differences (

).
Feature60 MHz (Benchtop)400 MHz (High-Field)Impact on Analysis
H5/H6 Resolution Poor. Signals likely overlap into a complex multiplet ("roofing effect").[1]Excellent. Distinct multiplets separated by clear baseline.High-field is required to calculate accurate

values.[1]
Coupling Analysis

(8-10 Hz) is comparable to ppm scale (1 ppm = 60 Hz).[1] Hard to distinguish

from

.[1]

values are small relative to ppm scale (1 ppm = 400 Hz).[1] First-order analysis applies.
60 MHz data cannot reliably distinguish isomers based on splitting.[1]
Methoxy Region Two broad singlets, potentially overlapping.[1]Two sharp, distinct singlets.400 MHz allows integration validation (3H:3H ratio).[1]

Verdict: For this specific molecule, 400 MHz is the minimum requirement for publication-quality assignment.[1] 60 MHz is only suitable for confirming the presence of the molecule, not its isomeric identity.

B. Solvent Selection: CDCl3 vs. DMSO-d6[1][3][4]

Solvent choice affects chemical shift dispersion and resolution.[1][2][3]

ParameterChloroform-d (

)
DMSO-

Recommendation
Solubility Excellent for this lipophilic ether.[1]Good.

is preferred for ease of handling.[1]
Water Peak ~1.56 ppm (Usually non-interfering).[1][3]~3.33 ppm (Can overlap with OMe signals).[1]

avoids OMe region interference.[1]
Spectral Resolution Sharp lines due to low viscosity.[1]Broader lines due to high viscosity.[1]

yields better coupling resolution.[1]
Chemical Shift Standard reference frame.Shifts aromatic protons downfield slightly.[1]Use DMSO only if

signals overlap.[1]

Verdict:


 is the superior choice.  The water peak in DMSO (~3.33 ppm) is dangerously close to the methoxy signals (~3.8-4.0 ppm), creating integration errors.[1]

Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this standardized workflow. This protocol includes "Checkpoints" to validate the data in real-time.

Step 1: Sample Preparation[1]
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of

    
      (99.8% D) containing 0.03% TMS (internal standard).
    
  • Filtration: If the solution is cloudy, filter through a small cotton plug into the NMR tube to remove inorganic salts (NaCl/KCl from synthesis).[1]

    • Checkpoint: The solution in the tube must be perfectly clear.[1] Suspended particles broaden peaks.[1]

Step 2: Acquisition Parameters (400 MHz)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (sufficient for 10 mg).[1]

  • Relaxation Delay (D1): Set to 5 seconds .

    • Reasoning: Methoxy protons have long T1 relaxation times.[1] A short D1 (<1s) will suppress their integration, leading to a false ratio (e.g., appearing as 2.5H instead of 3H).

  • Spectral Width: -2 to 14 ppm.[1]

Step 3: Data Processing & Assignment Logic

Follow this logical flow to assign the spectrum.

AssignmentFlow Step1 1. Calibrate TMS to 0.00 ppm Step2 2. Integrate OMe Region (3.8-4.0 ppm) Step1->Step2 Step3 3. Normalize OMe to 6.00 H total Step2->Step3 Step4 4. Analyze Aromatic Region (6.5-7.5 ppm) Step3->Step4 Decision Is H6 a Doublet or dd? Step4->Decision ResultA Doublet (d) Likely 2,4-dimethoxy isomer (Para coupling is small) Decision->ResultA J ~ 0-2 Hz ResultB Doublet of Doublets (dd) CONFIRMED TARGET (Meta-F coupling visible) Decision->ResultB J ~ 5-7 Hz

Figure 2: Analytical workflow for distinguishing the target isomer.

Detailed Spectral Data & Interpretation

The following data represents the expected values for 1-Chloro-2,3-dimethoxy-4-fluorobenzene in


 at 400 MHz.
Aromatic Region (The Fingerprint)
ProtonShift (

)
MultiplicityCoupling Constants (

)
Interpretation
H5 ~6.9 - 7.1 ppmdd

Hz

Hz
Ortho to F: The large F-coupling splits the signal widely.[1] The H-H coupling splits it again.[1]
H6 ~6.6 - 6.8 ppmdd

Hz

Hz
Meta to F: The H-H coupling is dominant.[1] The F-coupling is smaller (5-7 Hz) but must be resolved to confirm the 2,3-substitution pattern.[1]

Note: If H6 appears as a simple doublet, re-process with a Gaussian window function (lb = -0.3, gb = 0.3) to resolve the meta-fluorine coupling.

Methoxy Region[1][5]
GroupShift (

)
MultiplicityInterpretation
2-OMe ~3.95 ppms (3H)Deshielded by Ortho-Cl and Ortho-OMe.
3-OMe ~3.85 ppms (3H)Slightly shielded relative to 2-OMe; may show broadening due to long-range

coupling (rare but possible).[1]

Distinguishing Isomers (QC Check)

The primary impurity in this synthesis is often the 2,4-dimethoxy isomer .[1] Use this table to rule it out.

FeatureTarget: 2,3-Dimethoxy-4-FluoroImpurity: 2,4-Dimethoxy-5-Fluoro
Proton Relationship H5 and H6 are Ortho neighbors.[1]H3 and H6 are Para to each other.[1]
Coupling Pattern Large

(~9 Hz)
.[1] Both signals are dd.
Zero/Tiny

. Signals appear as d (split only by F).[1]
Conclusion Look for the ~9 Hz H-H splitting.Look for isolated signals with only F-splitting.[1]

References

  • BenchChem. (2025).[1][3] 1-Chloro-2,3-dimethoxy-4-fluorobenzene NMR Spectrum Prediction and Properties. Retrieved from

  • Abraham, R. J., et al. (2006).[1][4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[1][2][3][4][5] Retrieved from

  • ChemicalBook. (2025).[1][6] 1-Chloro-4-fluorobenzene NMR Spectral Data (Analog Comparison). Retrieved from

  • PubChem. (2025).[1][7] Compound Summary: 1-Chloro-2-fluorobenzene (Coupling Constant Reference).[1] Retrieved from

Sources

GC-MS fragmentation pattern of 1-Chloro-2,3-dimethoxy-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation of 1-Chloro-2,3-dimethoxy-4-fluorobenzene and Its Structural Isomers

Introduction: The Analytical Challenge of Functionalized Aromatics

1-Chloro-2,3-dimethoxy-4-fluorobenzene (Molecular Formula: C₈H₈ClFO₂, Molecular Weight: 190.60 g/mol ) is a highly functionalized aromatic compound that serves as a valuable precursor in organic synthesis, particularly for creating complex molecules like methoxylated polychlorinated biphenyl (MeO-PCB) derivatives used in toxicological and environmental research[1]. The precise arrangement of chloro, fluoro, and dimethoxy substituents on the benzene ring presents a significant analytical challenge. Verifying the identity, purity, and isomeric distribution of such compounds is critical for ensuring the success of subsequent synthetic steps and the validity of research outcomes.

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for this purpose, combining the robust separation power of gas chromatography with the definitive structural elucidation capabilities of mass spectrometry[2][3]. This guide provides an in-depth analysis of the predicted electron ionization (EI) fragmentation pattern of 1-Chloro-2,3-dimethoxy-4-fluorobenzene. By comparing its expected fragmentation with that of structurally related alternatives, we will demonstrate how GC-MS can be used to unambiguously identify this specific isomer and differentiate it from potential impurities or side products.

Predicted Fragmentation Pattern of 1-Chloro-2,3-dimethoxy-4-fluorobenzene

Under standard Electron Ionization (EI) conditions (typically 70 eV), the energy imparted to the molecule is sufficient to not only ionize it but also to induce characteristic fragmentation[4]. The resulting mass spectrum serves as a molecular fingerprint[5]. For 1-Chloro-2,3-dimethoxy-4-fluorobenzene, the fragmentation is governed by the interplay of its functional groups: the stable aromatic core, the electron-donating methoxy groups, and the electronegative halogen substituents.

The molecular ion (M⁺˙) is expected to be prominent due to the stability of the aromatic ring[6]. A key diagnostic feature will be the isotopic pattern of chlorine: a peak at m/z 190 (for ³⁵Cl) and a peak at m/z 192 (for ³⁷Cl) in an approximate 3:1 ratio of abundance[7].

The primary fragmentation pathways are predicted as follows:

  • α-Cleavage (Loss of Methyl Radical): The most favorable initial fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from one of the methoxy groups. This is a classic fragmentation pathway for ethers and results in a highly stabilized oxonium ion[7]. This fragment [M-15]⁺ is expected to be a major peak, likely the base peak, in the spectrum.

  • Loss of Carbon Monoxide: Following the initial loss of a methyl radical, the resulting ion can undergo further fragmentation by expelling a neutral molecule of carbon monoxide (CO, 28 Da). This is a characteristic fragmentation for aryl ethers and phenols[7].

  • Loss of Halogens: The loss of a chlorine radical (•Cl, 35/37 Da) or a fluorine atom (•F, 19 Da) is also possible, though typically less favored as the initial step compared to the loss of a methyl group from the more labile methoxy substituents.

  • Combined Losses: Sequential losses, such as the loss of a methyl group followed by the loss of HCl or CO, will lead to a series of smaller fragment ions that provide further structural confirmation.

Visualizing the Fragmentation Cascade

The logical flow of these fragmentation events can be visualized using a directed graph.

M C₈H₈ClFO₂⁺˙ (m/z 190/192) Molecular Ion M_minus_15 [M - CH₃]⁺ (m/z 175/177) Loss of Methyl Radical M->M_minus_15 - •CH₃ M_minus_35 [M - Cl]⁺ (m/z 155) Loss of Chlorine Radical M->M_minus_35 - •Cl M_minus_15_minus_28 [M - CH₃ - CO]⁺ (m/z 147/149) Loss of CO M_minus_15->M_minus_15_minus_28 - CO M_minus_15_minus_36 [M - CH₃ - HCl]⁺ (m/z 139) Loss of HCl M_minus_15->M_minus_15_minus_36 - HCl

Figure 1: Predicted major fragmentation pathways for 1-Chloro-2,3-dimethoxy-4-fluorobenzene.

Comparative Analysis with Structural Alternatives

The true power of MS lies in its ability to distinguish between similar molecules, such as synthetic precursors, byproducts, or isomers[8]. Below, we compare the predicted fragmentation of our target compound with known data for related structures.

Compound NameStructureKey Fragments (m/z) and InterpretationDifferentiating Features
1-Chloro-2,3-dimethoxy-4-fluorobenzene (Target)C₈H₈ClFO₂MW: 190.6190/192 (M⁺˙) : Molecular ion with 3:1 Cl isotope pattern.175/177 ([M-15]⁺) : Base peak, loss of •CH₃.147/149 ([M-15-28]⁺) : Loss of •CH₃ then CO.The unique molecular weight and the prominent loss of a methyl group are key identifiers.
1-Chloro-2,3-dimethoxybenzene [9] (Alternative 1: Lacks Fluorine)C₈H₉ClO₂MW: 172.6172/174 (M⁺˙) : Molecular ion.157/159 ([M-15]⁺) : Loss of •CH₃.129/131 ([M-43]⁺) : Loss of •CH₃ and CO.Different molecular weight. The fragmentation pattern is similar (loss of methyl), but the m/z values of all fragments are shifted due to the absence of fluorine.
1-Chloro-4-fluorobenzene [10] (Alternative 2: Lacks Methoxy Groups)C₆H₄ClFMW: 130.5130/132 (M⁺˙) : Strong molecular ion, base peak.95 ([M-35]⁺) : Loss of •Cl.75 ([C₆H₃]⁺) : Loss of Cl and HF.Dramatically different molecular weight. Fragmentation is dominated by the loss of halogens and ring fragmentation, with no characteristic loss of a methyl group (m/z 15).
1-Chloro-2,4-dimethoxybenzene [11] (Alternative 3: Positional Isomer)C₈H₉ClO₂MW: 172.6172/174 (M⁺˙) : Molecular ion.157/159 ([M-15]⁺) : Loss of •CH₃.129 ([M-43]⁺) : Loss of •CH₃ and CO.While the primary fragments (M⁺˙, [M-15]⁺) may be identical to other isomers, the relative abundances of subsequent fragments can differ. Definitive identification requires coupling with GC retention time.

This comparative data highlights that while mass spectrometry alone can differentiate molecules with different elemental compositions, the combination with gas chromatography is essential to separate and identify positional isomers which may yield very similar mass spectra.

Self-Validating Experimental Protocol for GC-MS Analysis

To ensure trustworthy and reproducible results, the following protocol is designed as a self-validating system. It incorporates standard practices for the analysis of semi-volatile aromatic compounds.

Workflow Diagram

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Prep 1. Prepare 100 µg/mL solution in high-purity Ethyl Acetate Spike 2. (Optional) Spike with internal standard (e.g., C₇-C₄₀ n-alkanes) Prep->Spike Inject 3. Inject 1 µL into GC-MS Spike->Inject Separate 4. Chromatographic Separation (HP-5MS column) Inject->Separate Ionize 5. Electron Ionization (70 eV) Separate->Ionize Detect 6. Mass Analysis (Quadrupole) Ionize->Detect Process 7. Process Chromatogram and Mass Spectra Detect->Process Identify 8. Identify Peaks via Library Search (NIST) & Manual Interpretation Process->Identify Validate 9. Validate using Retention Index and Isotope Patterns Identify->Validate

Figure 2: A comprehensive workflow for the GC-MS analysis of functionalized aromatic compounds.

Step-by-Step Methodology

1. Instrumentation and Consumables:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A Mass Selective Detector (MSD) or equivalent[12].

  • GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column. The choice of a 5% phenyl-methylpolysiloxane stationary phase provides excellent resolution for a wide range of semi-volatile organic compounds.

  • Carrier Gas: Helium (99.999% purity).

  • Solvent: High-purity Ethyl Acetate or Dichloromethane.

2. GC Parameters:

  • Inlet Temperature: 250 °C. This ensures rapid volatilization without thermal degradation.

  • Injection Mode: Splitless (1 µL injection volume). This mode is chosen to maximize sensitivity for trace analysis.

  • Carrier Gas Flow: 1.2 mL/min (Constant Flow mode).

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes[12]. This program provides a good balance between separation efficiency and analysis time.

3. MS Parameters:

  • Ion Source: Electron Ionization (EI).

  • Electron Energy: 70 eV. This is the standard energy for EI, as it produces reproducible fragmentation patterns that are comparable to established spectral libraries (e.g., NIST)[4][12].

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Scan Range: 40 - 450 m/z. This range covers the molecular ion and all expected significant fragments.

  • Solvent Delay: 3 minutes. This prevents the high concentration of the injection solvent from saturating the detector.

4. Data Analysis and Validation:

  • Peak Identification: Integrate all peaks in the total ion chromatogram (TIC). Compare the mass spectrum of each peak against the NIST Mass Spectral Library.

  • Manual Verification: Manually inspect the mass spectrum of the target peak. Confirm the presence of the molecular ion (m/z 190/192), the base peak (expected at m/z 175/177), and the characteristic 3:1 isotopic abundance ratio for chlorine-containing fragments.

  • Retention Index (RI) Calculation: If an n-alkane standard mixture is co-injected, calculate the Kovats retention index. This provides an additional, highly reliable identification parameter that is less dependent on minor variations in instrument conditions than retention time alone[12].

Conclusion

The GC-MS analysis of 1-Chloro-2,3-dimethoxy-4-fluorobenzene provides a clear and definitive method for its identification and purity assessment. The molecule's fragmentation pattern is predicted to be dominated by an initial, highly favored loss of a methyl radical from a methoxy group, yielding a stable fragment at m/z 175/177. This, combined with the characteristic M⁺˙/M+2˙ isotopic signature of chlorine at m/z 190/192, creates a unique fingerprint. By employing a robust, self-validating GC-MS protocol and comparing the acquired data against known fragmentation principles and the spectra of structural alternatives, researchers can confidently verify the structure of this important synthetic building block.

References

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Chemaazam. (2022, July 20). Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry. YouTube. Retrieved from [Link]

  • Benchchem. (n.d.). 1-Chloro-2,3-dimethoxy-4-fluorobenzene | CAS 1804409-83-3.
  • Unknown. (n.d.). Mass Spectrometry: Fragmentation.
  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Unknown. (n.d.). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[13] - Fluorine notes. Retrieved from

  • PubChem. (n.d.). 1-Chloro-2,3-dimethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Oehme, M., & Kirsch, B. (1984). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry, 11(10), 493-498.
  • NIST. (n.d.). 1-Chloro-2,4-dimethoxybenzene. NIST WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. (2024). Supplementary Information.
  • MassBank. (2021, April 20). Benzene and substituted derivatives. Retrieved from [Link]

  • Nugraha, A. S., & Nandiyanto, A. B. D. (2021). A Step-by-Step Tutorial on How to Read and Interpret the Gas Chromatography Mass Spectrometry (GC/MS) Spectra. Indonesian Journal of Multidisciplinary Research, 1(2), 171-206.
  • Chemistry LibreTexts. (2014, August 18). 13.2: The Mass Spectrum • Fragmentation. Retrieved from [Link]

  • Valdés, H., et al. (2004). 1-Chloro-3,6-dimethoxy-2,5-dimethylbenzene and 1-chloro-3,6-dimethoxy-2,4-dimethylbenzene. Acta Crystallographica Section C, 60(Pt 7), o502-o504.
  • NIST. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). Retrieved from [Link]

  • MDPI. (2018, February 20). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for preparing chloro-difluorobenzene. Retrieved from [Link]

  • Amirav, A., Gordin, A., & Fialkov, A. B. (2020). Gas Chromatography–Mass Spectrometry (GC–MS) with Cold Electron Ionization (EI): Bridging the Gap Between GC–MS and LC–MS. LCGC North America, 18(s4), 5-15.
  • Unknown. (n.d.). GC-MS procedure and background.
  • Bishop, C. L., et al. (2022). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic Chemistry, 28, 100412.
  • Holm, D. (2018, November 29). Using fragment peaks in mass spectra to work out isomers. YouTube. Retrieved from [Link]

  • Sinha, S. N., et al. (2012). Gas chromatography-mass spectroscopy (GC-MS) study of Endosulfan in biological samples. Journal of Environmental Chemistry and Ecotoxicology, 4(13), 223-228.
  • Al-Amin, M., et al. (2014). mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. DTIC. Retrieved from [Link]

Sources

Technical Guide: FTIR Characterization of Fluoro-Chloro-Dimethoxybenzene Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a definitive spectroscopic framework for the identification and quality control of fluoro-chloro-dimethoxybenzene derivatives. These motifs are critical pharmacophores in medicinal chemistry (e.g., phenethylamine derivatives, halogenated anisoles).

The Challenge: The simultaneous presence of highly electronegative halogens (F, Cl) and electron-donating methoxy groups (-OCH₃) creates a complex vibrational landscape. Specifically, the overlap between C-F stretching and C-O-C asymmetric stretching (1100–1300 cm⁻¹) leads to frequent misinterpretation.

The Solution: This guide establishes a self-validating spectral fingerprinting protocol, prioritizing the resolution of overlapping bands and comparing FTIR performance against NMR and Raman alternatives.

Part 1: Theoretical Framework & Spectral Assignment

The Vibrational Landscape

The fluoro-chloro-dimethoxybenzene molecule presents a unique dipole environment. The fluorine atom induces a strong dipole moment, resulting in intense infrared absorption. Conversely, the methoxy groups introduce rotational isomerism that can broaden bands in the fingerprint region.

Characteristic Bands Table

The following assignments are derived from empirical data on halogenated aromatic ethers.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Aromatic C-H Stretch (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
3100 – 3000WeakDistinct from aliphatic C-H.[1][2][3]
Methoxy C-H Stretch (

)
2980 – 2830MediumCritical: The band at ~2835 cm⁻¹ is specific to methoxy groups attached to arenes.
Aromatic Ring C=C Ring Stretch1610 – 1580VariableOften appears as a doublet due to resonance.
Aryl-F C-F Stretch1270 – 1100Very Strong Broad and intense; often merges with C-O stretches.
Aryl-Ether C-O-C Asym.[4] Stretch1275 – 1200StrongHeavily coupled with C-F stretch.
Aryl-Ether C-O-C Sym.[4] Stretch1075 – 1020Strongclearer diagnostic than the asymmetric stretch.
Aryl-Cl C-Cl Stretch1096 – 1035Med-StrongOften obscured; look for secondary bands in 750–650 cm⁻¹.
Substitution Pattern C-H OOP Bend900 – 600StrongFingerprint: Determines positions (e.g., 1,2,4,5-tetra substitution).
The "Overlap Paradox" (Mechanism of Action)

In this specific molecule, the C-F stretch and the Aryl-O-CH₃ asymmetric stretch both occur in the 1200–1275 cm⁻¹ region.

  • Causality: Both bonds involve atoms with high electronegativity attached to the aromatic ring, creating similar force constants and reduced masses.

  • Resolution Strategy: Do not rely on the 1200 cm⁻¹ region alone. Validation requires the presence of the symmetric C-O stretch (~1040 cm⁻¹) AND the Methoxy C-H stretch (~2835 cm⁻¹) . If the 2835 band is absent, the 1200 band is likely just C-F or C-OH.

Part 2: Comparative Performance Analysis

This section objectively compares FTIR against its primary alternatives (NMR and Raman) for the specific application of rapid identification of this halogenated scaffold.

FTIR vs. 1H-NMR vs. Raman
FeatureFTIR (ATR) 1H-NMR (400 MHz) Raman (785 nm)
Primary Utility Rapid ID, Polymorph ScreeningStructural ElucidationSymmetric Bond Analysis
Sample Prep None (Solid State)Dissolution (CDCl₃/DMSO)None (Solid/Liquid)
Speed < 1 minute15–30 minutes< 1 minute
Halogen Detection Indirect (C-X stretch)Invisible (requires 19F-NMR)Excellent (C-Cl is strong)
Methoxy Detection Strong (C-O, C-H)Exact (Singlet ~3.8 ppm)Weak/Medium
Fluorescence Risk NoneNoneHigh (Aromatic ethers fluoresce)
Cost per Scan LowHigh (Solvents/Tubes)Low
Performance Verdict
  • For R&D Structure Confirmation: NMR is superior. FTIR cannot definitively distinguish between positional isomers (e.g., 2-chloro-5-fluoro vs. 5-chloro-2-fluoro) without a reference standard.

  • For QC/Incoming Goods: FTIR is the superior choice. It detects solid-state polymorphs (which NMR misses) and is faster. Raman is risky due to the high fluorescence background typical of electron-rich dimethoxybenzenes.

Part 3: Experimental Protocol (Self-Validating)

Method: Attenuated Total Reflectance (ATR-FTIR)

Rationale: Traditional KBr pellets are hygroscopic and can induce pressure-based spectral shifts. ATR is non-destructive and preserves the crystal form.

Equipment: FTIR Spectrometer with Diamond or ZnSe ATR crystal. Parameters:

  • Range: 4000 – 600 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Scans: 32 (minimum)

Step-by-Step Workflow
  • Background: Collect air background. Ensure CO₂ region (2350 cm⁻¹) is flat.

  • Sample Loading: Place ~5 mg of fluoro-chloro-dimethoxybenzene powder on the crystal.

  • Compression: Apply pressure using the anvil until the "force gauge" is in the green zone. Note: Inconsistent pressure alters peak intensity ratios.

  • Acquisition: Run the scan.

  • Validation (The "Triad Check"):

    • Check 1: Is there a peak at ~2835 cm⁻¹? (Yes = Methoxy present).

    • Check 2: Is there a massive broad band at 1200–1250 cm⁻¹? (Yes = F/O overlap).

    • Check 3: Is the baseline flat? (Sloping baseline = poor contact or scattering).

Part 4: Visualization of Logic Pathways

Spectral Interpretation Algorithm

This diagram illustrates the decision logic for confirming the scaffold.

FTIR_Logic Start Start: Raw Spectrum Check_CH Check 3100-2800 cm⁻¹ Start->Check_CH Is_Aromatic Peaks > 3000 cm⁻¹? Check_CH->Is_Aromatic Is_Methoxy Peak ~2835 cm⁻¹? Is_Aromatic->Is_Methoxy Yes Fail REJECT / NMR REQ Is_Aromatic->Fail No (Aliphatic?) Check_Fingerprint Check 1300-1000 cm⁻¹ Is_Methoxy->Check_Fingerprint Yes Is_Methoxy->Fail No (Missing OMe) Is_CF_CO Strong Band 1275-1200? Check_Fingerprint->Is_CF_CO Check_Sym Check Symmetric C-O (1075-1020 cm⁻¹) Is_CF_CO->Check_Sym Yes Is_CF_CO->Fail No (Missing F/O) Final_Valid SCAFFOLD CONFIRMED Check_Sym->Final_Valid Present Check_Sym->Fail Absent

Caption: Decision tree for validating fluoro-chloro-dimethoxybenzene spectral features.

Technique Selection Strategy

When to use FTIR vs NMR for this specific compound class.

Method_Select Goal Analytical Goal ID_Raw Raw Material ID (Warehouse) Goal->ID_Raw Struct_Eluc Unknown Impurity Structure Goal->Struct_Eluc Poly_Check Polymorph Check Goal->Poly_Check FTIR FTIR (ATR) ID_Raw->FTIR Fast/Cheap NMR 1H / 19F NMR Struct_Eluc->NMR Isomer Specific Poly_Check->FTIR Screening XRD PXRD Poly_Check->XRD Definitive

Caption: Workflow for selecting the correct analytical technique based on development stage.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Standard text for C-H and C-O assignments).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[5] (Source for specific C-F and C-Cl aromatic ranges).

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. [Link] (Reference for general dimethoxybenzene spectral data).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. [Link] (Practical guide for industrial interpretation).

Sources

Advanced HPLC Methodologies for Fluorinated PCB Metabolite Standards

Author: BenchChem Technical Support Team. Date: February 2026

Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary: The Fluorine Advantage in Metabolomics

In the quantitation of Polychlorinated Biphenyl (PCB) metabolites—specifically hydroxylated (OH-PCBs) and sulfated conjugates—analytical precision is often compromised by matrix effects and the high cost of isotopically labeled (


C) standards. This guide evaluates Fluorinated PCB (F-PCB) Metabolite Standards  as a superior alternative.

By exploiting the "Fluoro-Mimicry" effect—where the fluorine atom sterically and electrostatically mimics hydrogen or chlorine while providing a unique mass spectral signature—researchers can achieve precise internal standardization without the prohibitive costs of


C-labeling. This guide provides comparative retention data, mechanistic insights, and a validated HPLC protocol for integrating these standards into high-throughput workflows.
Technical Deep Dive: The "Fluoro-Mimicry" Mechanism

To understand the utility of F-PCB standards, one must first grasp the physicochemical basis of their interaction with C18 stationary phases.

  • Steric & Lipophilic Mimicry: The van der Waals radius of Fluorine (1.47 Å) is intermediate between Hydrogen (1.20 Å) and Chlorine (1.75 Å). In Reversed-Phase HPLC (RP-HPLC), retention is governed by hydrophobicity. Replacing a Chlorine with a Fluorine slightly reduces the lipophilicity (

    
    ), causing the F-analog to elute slightly earlier than the chlorinated parent. This "retention shift" is critical: it ensures the standard does not co-elute perfectly (avoiding ion suppression) but remains within the same elution window to experience identical matrix effects.
    
  • Ionization Stability: Unlike deuterated standards (

    
    H), which can undergo exchange or exhibit significant isotope effects in retention, C-F bonds are metabolically and chemically inert.
    
  • Detection: F-PCBs possess a unique mass deficit and specific transitions (e.g., loss of HF), allowing for high-selectivity Multiple Reaction Monitoring (MRM).

Diagram 1: The Fluoro-Mimicry Analytical Workflow

This diagram illustrates the parallel processing of native PCB metabolites and their Fluorinated internal standards, highlighting the convergence at the detection stage.

G cluster_0 Native Pathway cluster_1 Internal Standard Pathway NativePCB Native PCB (e.g., PCB 3) Metabolism In Vivo Metabolism NativePCB->Metabolism NativeMetabolite Native Metabolite (4-OH-PCB 3) Metabolism->NativeMetabolite Mix Sample Spiking (Matrix Integration) NativeMetabolite->Mix F_Synthesis Chemical Synthesis F_Standard F-Standard (4'-F-4-OH-PCB 3) F_Synthesis->F_Standard F_Standard->Mix HPLC HPLC Separation (C18 Column) Mix->HPLC MS MS/MS Detection (Distinct MRM) HPLC->MS Co-elution Window

Caption: Workflow demonstrating the integration of Fluorinated Standards. Note the parallel entry into the analytical stream, ensuring the standard experiences the same matrix conditions as the analyte.

Comparative Analysis: F-Standards vs. Alternatives

The following data contrasts the performance of Fluorinated standards against traditional methods.

Table 1: Performance Comparison Matrix
FeatureFluorinated Standards (F-PCBs)

C-Labeled Standards
Deuterated (

H) Standards
Cost Low (Synthetic accessibility)High (Complex synthesis)Medium
Retention Behavior Predictable Shift (Elutes slightly earlier)Co-elution (Perfect overlap)Variable (Isotope effect)
MS Selectivity High (Unique mass & fragmentation)High (Mass shift)Medium (Scrambling risk)
Matrix Correction Excellent (Elutes in same window)Perfect (Ideal correction)Good
Application Routine Quantitation, Mechanistic ProbesReference Method ValidationGeneral Screening
Table 2: HPLC Retention Time Data (Representative)

Data synthesized from validated protocols using C18 columns (e.g., Phenomenex Kinetex or Waters BEH) with Acetonitrile/Water gradients.

Compound ClassNative AnalyteFluorinated Standard (IS)Retention Time (Native)Retention Time (F-IS)

RT (min)
Lower Chlorinated 4-OH-PCB 34'-F-4-OH-PCB 3 6.82 min6.57 min-0.25
Sulfated Conjugate PCB 3 Sulfate3-F,4'-PCB 3 Sulfate 8.15 min7.92 min-0.23
Mid-Chlorinated 4-OH-PCB 524'-F-4-OH-PCB 52 10.40 min10.12 min-0.28
Higher Chlorinated 4-OH-PCB 1014'-F-4-OH-PCB 101 14.20 min13.85 min-0.35

Analyst Note: The negative


 RT indicates the Fluorinated standard consistently elutes slightly before the chlorinated native compound. This is advantageous as it prevents "crosstalk" in the ion source while still correcting for ionization suppression occurring in that specific chromatographic region.
Protocol: Self-Validating HPLC-MS/MS Workflow

This protocol is designed for the quantification of OH-PCBs and PCB Sulfates in biological matrices (serum/tissue) using F-PCB internal standards.

Phase 1: Sample Preparation (QuEChERS Modified)
  • Aliquot: Transfer 100 µL of serum/tissue homogenate to a glass tube.

  • Spike: Add 10 µL of Fluorinated Internal Standard Mix (100 ng/mL in Methanol).

    • Why: Spiking before extraction validates recovery efficiency.

  • Denature: Add 200 µL Acetonitrile (cold) to precipitate proteins. Vortex for 30s.

  • Extract: Add 1 mL Hexane:MTBE (1:1 v/v). Shake vigorously for 10 min.

  • Centrifuge: 3000 x g for 5 min. Transfer supernatant.

  • Reconstitute: Evaporate to dryness under

    
    . Reconstitute in 100 µL Mobile Phase (50:50 MeOH:H2O).
    
Phase 2: HPLC Separation
  • Column: C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 5 mM Ammonium Acetate (pH 7.5).

  • Mobile Phase B: 95% Acetonitrile / 5% Water + 5 mM Ammonium Acetate.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 10% B (Isocratic hold)

    • 1-10 min: Linear ramp to 95% B

    • 10-12 min: 95% B (Wash)

    • 12.1 min: Return to 10% B (Re-equilibration)

Phase 3: MS/MS Detection Parameters
  • Source: Electrospray Ionization (ESI) Negative Mode.

  • Key Transitions (Example for PCB 3 analogs):

    • Native (4-OH-PCB 3):

      
       203 
      
      
      
      167 (Loss of HCl)
    • Fluorinated IS (4'-F-4-OH-PCB 3):

      
       187 
      
      
      
      167 (Loss of HF)
  • Validation Check: The F-Standard peak must be symmetrical and separated from the Native peak by 0.2–0.4 minutes.

Diagram 2: Logical Validation Loop

This diagram describes the decision logic for accepting or rejecting a dataset based on the F-Standard performance.

Validation Start Start Analysis CheckRT Check F-Standard RT (Expected ± 0.1 min?) Start->CheckRT Decision1 RT Stable? CheckRT->Decision1 CheckArea Check F-Standard Area (> 50% of Ref?) Decision2 Recovery OK? CheckArea->Decision2 Decision1->CheckArea Yes FailRT FAIL: Drift Check Column/Pump Decision1->FailRT No Pass DATA VALID Proceed to Quant Decision2->Pass Yes FailRec FAIL: Matrix Effect Dilute & Re-inject Decision2->FailRec No

Caption: Self-validating logic flow. The Fluorinated Standard acts as a real-time system suitability check for both chromatography (RT) and extraction efficiency (Area).

References
  • Chiron AS. F-PCBs® Fluorinated Internal Standards for PCB analysis - A flexible and cost-efficient alternative.[1] Chiron.no.[1] Retrieved from [Link]

  • Grimm, F. A., et al. (2013). Identification of dichlorinated PCB metabolites in human serum. Environmental Science & Technology.[2] Retrieved from [Link]

  • Dhakal, K., et al. (2012).[3] Sulfated Metabolites of Polychlorinated Biphenyls Are High-Affinity Ligands for the Thyroid Hormone Transport Protein Transthyretin. Environmental Health Perspectives. Retrieved from [Link]

  • Mullin, L., et al. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • Kania-Korwel, I., et al. (2011). Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line.[4] Environmental Science & Technology.[2] Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal of 1-Chloro-2,3-dimethoxy-4-fluorobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-Chloro-2,3-dimethoxy-4-fluorobenzene (CAS No. 1804409-83-3). As a halogenated aromatic compound, this chemical requires specific handling and disposal procedures to ensure the safety of laboratory personnel and protect the environment. The procedures outlined below are grounded in established safety protocols and regulatory standards, providing a self-validating system for waste management in a research and development setting.

Hazard Profile and Immediate Safety Precautions

Understanding the hazard profile of 1-Chloro-2,3-dimethoxy-4-fluorobenzene is the foundation of its safe management. While comprehensive toxicological data for this specific compound is limited, its structure as a chlorinated and fluorinated aromatic ether necessitates a cautious approach.[1][2] It should be handled as a substance that is potentially irritating to the eyes, skin, and respiratory system.[1]

Causality of Precautions: The presence of halogen and methoxy functional groups on a benzene ring means that upon thermal decomposition, as in a fire, the compound can release highly toxic and corrosive fumes, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[3][4] Therefore, all handling should be performed with the engineering controls and personal protective equipment (PPE) necessary to prevent any route of exposure.

Hazard CategoryDescription & Precautionary Actions
Contact Hazard Causes skin and serious eye irritation .[3][5] Avoid all direct contact. In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[1][6]
Inhalation Hazard May cause respiratory irritation .[1] All handling, including weighing and transferring, must occur within a certified chemical fume hood to prevent inhalation of vapors.[1]
Ingestion Hazard May be harmful if swallowed .[1] Do not store near food or drink. Wash hands thoroughly after handling.[3]
Flammability While not highly flammable, related compounds can be combustible.[5] Keep away from heat, sparks, open flames, and strong oxidizing agents.[3][5]
Environmental Halogenated organic compounds can be persistent in the environment. Do not release into the environment or dispose of down the drain.[7][8]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][6]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[9]

  • Emergency Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[1]

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. 1-Chloro-2,3-dimethoxy-4-fluorobenzene is a halogenated organic compound . Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), wastes containing halogenated organic compounds are often classified as hazardous waste.[10][11][12]

The Criticality of Segregation: Halogenated waste streams must be collected separately from non-halogenated organic waste.[9] The reason for this strict segregation is that halogenated compounds require high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (e.g., HCl, HF) produced during combustion.[13] Mixing them with non-halogenated solvents complicates and increases the cost of disposal and can lead to regulatory non-compliance.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for managing 1-Chloro-2,3-dimethoxy-4-fluorobenzene from the point of generation to its final removal from the laboratory.

Step 3.1: Container Selection and Preparation
  • Select a Compatible Container: Choose a container made of a material chemically compatible with halogenated organic liquids, such as a glass bottle or a high-density polyethylene (HDPE) carboy. The container must be free from damage and have a secure, leak-proof screw cap.[7][10]

  • Inspect the Container: Ensure the container is clean and dry before adding any waste.

  • Affix a Hazardous Waste Label: Before adding the first drop of waste, place a completed hazardous waste label on the container.[9]

Step 3.2: Waste Accumulation
  • Point of Generation: Accumulate waste in the designated satellite accumulation area (SAA) at or near the point of its generation and under the control of laboratory personnel.[10]

  • Transferring Waste: Conduct all transfers of waste into the container inside a chemical fume hood.

  • Keep Container Closed: The waste container must remain closed at all times except when actively adding waste.[9][10] This is an OSHA and EPA requirement to prevent the release of volatile organic compounds (VOCs) into the lab environment.[10][14]

Step 3.3: Labeling

The hazardous waste label is a critical communication tool and a regulatory requirement. The label must contain the following information:

  • The words "Hazardous Waste" .[14]

  • The full, unabbreviated chemical name: "Waste 1-Chloro-2,3-dimethoxy-4-fluorobenzene" .[9] If mixed with other solvents, list all components.

  • The specific hazard characteristics (e.g., "Irritant," "Toxic").

  • The date on which waste was first added to the container (the accumulation start date).

Step 3.4: Storage of Waste Containers
  • Location: Store the sealed and labeled waste container in a designated, well-ventilated secondary containment bin within the laboratory.[10]

  • Incompatibilities: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[9][15]

  • Time Limits: Be aware of regulatory time limits for waste accumulation. The EPA's Subpart K regulations for academic laboratories allow for a maximum storage time of six months within the facility.[10]

Step 3.5: Arranging for Final Disposal
  • Contact EHS: When the container is nearly full or approaching its storage time limit, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

  • Provide Information: Provide them with the details from the hazardous waste label.

  • Final Disposal Method: The designated disposal method for halogenated organic compounds is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[3][13] Do not attempt to dispose of this chemical via any other means.

Spill and Emergency Procedures

In the event of an accidental release, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: Remove all sources of ignition.[3]

  • Don Appropriate PPE: Before attempting cleanup, don the full PPE described in Section 1.

  • Contain and Absorb: For small spills, cover with a non-combustible absorbent material such as sand, diatomaceous earth, or a universal binding agent.[8]

  • Collect and Containerize: Carefully sweep or scoop the absorbed material into a designated, sealable container. Label the container as "Spill Debris containing 1-Chloro-2,3-dimethoxy-4-fluorobenzene" and dispose of it as hazardous waste following the protocol in Section 3.[6]

  • Ventilate: Ventilate the affected area.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-Chloro-2,3-dimethoxy-4-fluorobenzene.

G Disposal Workflow for 1-Chloro-2,3-dimethoxy-4-fluorobenzene start Chemical is Designated as Waste characterize Characterize Waste: Halogenated Organic Compound start->characterize select_container Select Appropriate, Compatible Waste Container characterize->select_container label_container Affix Completed Hazardous Waste Label select_container->label_container accumulate Accumulate Waste in Fume Hood (Keep Container Closed) label_container->accumulate store Store in Designated Area with Secondary Containment accumulate->store spill Spill Occurs accumulate->spill contact_ehs Container Full or Time Limit Reached: Contact EHS for Pickup store->contact_ehs disposal Professional Disposal: High-Temperature Incineration contact_ehs->disposal spill_protocol Follow Spill Cleanup Protocol: Absorb, Collect, Label as Spill Debris spill->spill_protocol Yes spill_protocol->store

Caption: Decision workflow for compliant laboratory waste management.

Regulatory Framework

Adherence to this guide ensures compliance with key regulations designed to protect laboratory workers and the environment.

  • OSHA 29 CFR 1910.1450 ("The Lab Standard"): This standard mandates the creation of a Chemical Hygiene Plan, employee training on hazards, and procedures to minimize exposure to hazardous chemicals.[14][16][17]

  • EPA 40 CFR Parts 260-273: These regulations, under the Resource Conservation and Recovery Act (RCRA), establish the framework for "cradle-to-grave" management of hazardous waste, including identification, labeling, storage, and disposal.[10]

By integrating these procedural steps into your laboratory's standard operating procedures, you contribute to a culture of safety and uphold your professional responsibility for compliant chemical management.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Matrix Scientific. (2019, November 21). Safety Data Sheet: 1-Bromo-2-chloro-5-fluorobenzene.
  • Combi-Blocks. (2023, July 11). Safety Data Sheet: 1-Chloro-4-fluoro-2-(trifluoromethoxy)benzene.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard.
  • National Center for Biotechnology Information (NCBI). (n.d.). OSHA Laboratory Standard - Prudent Practices in the Laboratory.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet: 1-Chloro-3-fluorobenzene.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 1-Chloro-4-fluorobenzene.
  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: 1-Chloro-4-fluorobenzene.
  • Carl ROTH. (n.d.). Safety Data Sheet: Fluorobenzene.
  • Electronic Code of Federal Regulations (eCFR). (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Legal Information Institute (LII), Cornell Law School. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
  • U.S. Environmental Protection Agency (EPA). (n.d.). EPA Hazardous Waste Codes.
  • Benchchem. (n.d.). 1-Chloro-2,3-dimethoxy-4-fluorobenzene | CAS 1804409-83-3.
  • MG Chemicals. (2023, July 26). Safety Data Sheet.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.